GSK621
Description
Properties
IUPAC Name |
6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O5/c1-34-18-6-3-5-17(13-18)30-25(32)23-20(28-26(30)33)14-22(27)29(23)16-11-9-15(10-12-16)19-7-4-8-21(35-2)24(19)31/h3-14,31H,1-2H3,(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURYSXLJGKKDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(N3C4=CC=C(C=C4)C5=C(C(=CC=C5)OC)O)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK621 in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK621, a potent and specific AMP-activated protein kinase (AMPK) agonist, demonstrates selective cytotoxicity against Acute Myeloid Leukemia (AML) cells while sparing normal hematopoietic progenitors.[1][2] Its mechanism of action is not typical of a kinase inhibitor but rather hinges on a novel synthetic lethal interaction involving the co-activation of AMPK and the mammalian target of rapamycin complex 1 (mTORC1).[1][2][3] This concurrent activation, unique to the metabolic state of AML cells, triggers a terminal endoplasmic reticulum (ER) stress response mediated by the eIF2α/ATF4 signaling pathway, ultimately leading to apoptosis and autophagic cell death. This whitepaper provides a comprehensive overview of the signaling pathways, experimental validation, and quantitative data supporting the anti-leukemic activity of this compound.
Core Mechanism of Action: Synthetic Lethality through AMPK and mTORC1 Co-activation
In normal hematopoietic cells, AMPK activation serves as a crucial energy sensor, and its activation typically leads to the inhibition of the anabolic mTORC1 pathway. However, in AML cells, mTORC1 is often constitutively overactivated. This compound exploits this aberrant signaling. Upon treatment with this compound, AMPK is activated, but mTORC1 activity is unexpectedly preserved in AML cells. This simultaneous activation of two opposing metabolic pathways creates a state of cellular stress that is selectively lethal to AML cells.
The key downstream effector of this synthetic lethal interaction is the integrated stress response pathway, specifically involving the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent upregulation of Activating Transcription Factor 4 (ATF4). This signaling cascade is a hallmark of the unfolded protein response (UPR) triggered by ER stress.
The activation of the eIF2α/ATF4 axis by this compound in AML cells results in two primary cytotoxic outcomes:
-
Apoptosis: Increased expression of pro-apoptotic genes.
-
Autophagy: Induction of autophagic processes that, in this context, contribute to cell death rather than survival.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in AML cells.
Quantitative Data
The anti-leukemic activity of this compound has been quantified across a panel of AML cell lines.
| Cell Line | IC50 (µM) |
| MV4-11 | 13 - 30 |
| OCI-AML3 | 13 - 30 |
| OCI-AML2 | 13 - 30 |
| HL-60 | 13 - 30 |
| Kasumi-1 | 13 - 30 |
| HEL | 13 - 30 |
| UT-7 | 13 - 30 |
| NB4 | 13 - 30 |
| TF-1 | 13 - 30 |
| KG1a | 13 - 30 |
| Nomo-1 | 13 - 30 |
| SKM-1 | 13 - 30 |
| U937 | 13 - 30 |
| YHP1 | 13 - 30 |
| MOLM-14 | 13 - 30 |
| Mo7e | 13 - 30 |
| K562 | 13 - 30 |
| MOLM-13 | 13 - 30 |
| EOL-1 | 13 - 30 |
| SET-2 | 13 - 30 |
| Source: Data compiled from multiple studies. |
In vivo studies using xenograft models of AML have also demonstrated the efficacy of this compound. In nude mice bearing MOLM-14 xenografts, intraperitoneal administration of this compound at 30 mg/kg twice daily resulted in reduced leukemia growth and significantly extended survival.
Experimental Protocols
Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.
Experimental Workflow Diagram
References
GSK621: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by GSK621, a potent and specific AMP-activated protein kinase (AMPK) activator. This document details the molecular mechanisms of action, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual representations of the signaling cascades.
Core Mechanism of Action: AMPK Activation
This compound functions as a direct and specific activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1] Its primary mechanism involves markedly increasing the phosphorylation of the catalytic alpha subunit of AMPK at threonine 172 (AMPKα T172), a key marker of AMPK activation.[1][2] This activation triggers a cascade of downstream signaling events aimed at restoring cellular energy homeostasis by promoting catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
Quantitative Data on this compound Activity
The biological effects of this compound have been quantified in various cell lines and experimental models. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia (AML) Cell Lines [1][2]
| Cell Line | IC50 (µM) |
| MV4-11 | 13 - 30 |
| OCI-AML3 | 13 - 30 |
| OCI-AML2 | 13 - 30 |
| HL-60 | 13 - 30 |
| Kasumi-1 | 13 - 30 |
| HEL | 13 - 30 |
| UT-7 | 13 - 30 |
| NB4 | 13 - 30 |
| TF-1 | 13 - 30 |
| KG1a | 13 - 30 |
| Nomo-1 | 13 - 30 |
| SKM-1 | 13 - 30 |
| U937 | 13 - 30 |
| YHP1 | 13 - 30 |
| MOLM-14 | 13 - 30 |
| Mo7e | 13 - 30 |
| K562 | 13 - 30 |
| MOLM-13 | 13 - 30 |
| EOL-1 | 13 - 30 |
| SET-2 | 13 - 30 |
Table 2: Effective Concentrations of this compound for Specific Downstream Effects
| Effect | Cell Type/Model | Effective Concentration | Reference |
| Induction of AMPKα, ACC, and ULK1 phosphorylation | AML cells | 30 µM | |
| Attenuation of H₂O₂-induced cell death | MC3T3-E1 osteoblasts | 2.5 - 25 µM | |
| Inhibition of glioma cell survival | U87MG glioma cells | 10 - 100 µM |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Outcome | Reference |
| Nude mice with MOLM-14 xenografts | 30 mg/kg, intraperitoneal, twice daily | Reduced leukemia growth and extended survival |
Downstream Signaling Pathways
This compound, through the activation of AMPK, modulates several critical signaling pathways that regulate cell growth, proliferation, apoptosis, and metabolism.
mTOR Signaling Pathway
Activation of AMPK by this compound leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and protein synthesis. AMPK can inhibit mTORC1 activity through two primary mechanisms:
-
Phosphorylation of TSC2: AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1.
-
Direct Phosphorylation of Raptor: AMPK can directly phosphorylate Raptor, a key component of the mTORC1 complex, leading to its inactivation.
The inhibition of mTOR signaling by this compound results in the decreased phosphorylation of downstream targets such as S6K1 and 4E-BP1, ultimately leading to a reduction in protein synthesis and cell proliferation.
This compound inhibits mTOR signaling via AMPK activation.
Autophagy and Apoptosis
This compound is a known inducer of both autophagy and apoptosis in various cancer cell lines.
-
Autophagy: AMPK activation by this compound promotes autophagy through the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1) at Serine 555. This phosphorylation event is a critical step in the initiation of autophagosome formation.
-
Apoptosis: this compound treatment leads to caspase-dependent apoptosis. While the precise molecular link between AMPK activation and caspase activation is multifaceted, it is often associated with the overall cellular stress induced by metabolic reprogramming.
This compound induces autophagy and apoptosis via AMPK.
Wnt Signaling Pathway
Emerging evidence indicates a crosstalk between AMPK and the canonical Wnt signaling pathway. AMPK can directly phosphorylate β-catenin at Serine 552. This phosphorylation event has been shown to enhance the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, thereby promoting the expression of Wnt target genes. This interaction suggests that this compound could modulate cellular processes regulated by Wnt signaling, such as cell fate determination and differentiation.
This compound modulates Wnt signaling through AMPK-mediated phosphorylation of β-catenin.
Hippo Signaling Pathway
The Hippo signaling pathway, a key regulator of organ size and cell proliferation, is also influenced by cellular energy status through AMPK. Under conditions of energy stress, which are mimicked by this compound treatment, AMPK can inhibit the activity of the transcriptional co-activator Yes-associated protein (YAP). This inhibition is achieved through multiple mechanisms:
-
Lats-dependent phosphorylation: AMPK can activate the Lats kinase, which in turn phosphorylates YAP, leading to its cytoplasmic retention and inactivation.
-
Direct phosphorylation of YAP: AMPK can directly phosphorylate YAP at Serine 94, a residue critical for its interaction with the TEAD family of transcription factors, thereby disrupting YAP-TEAD complex formation and target gene expression.
-
Phosphorylation of AMOTL1: AMPK can phosphorylate Angiomotin-like 1 (AMOTL1), which stabilizes it and contributes to YAP inhibition.
This compound inhibits YAP activity in the Hippo pathway via AMPK.
c-Myc Regulation
The oncoprotein c-Myc is a critical regulator of cell growth and proliferation, and its activity is tightly linked to cellular metabolism. There is a dynamic and reciprocal relationship between AMPK and c-Myc.
-
AMPK-mediated phosphorylation of c-Myc: Activated AMPK can directly phosphorylate c-Myc, which can lead to its subsequent ubiquitination and degradation. This provides a mechanism for cells to halt proliferation under conditions of energy stress.
-
c-Myc-induced AMPK activation: Overexpression of c-Myc can lead to increased metabolic activity and a subsequent decrease in cellular ATP levels. This energy depletion activates AMPK as a feedback mechanism to restore energy balance.
Reciprocal regulation between AMPK and c-Myc.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's downstream signaling pathways.
Western Blot Analysis of AMPK Activation
This protocol is for assessing the phosphorylation status of AMPK and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and incubate with ECL substrate. Detect the chemiluminescent signal using an imaging system.
Workflow for Western Blot Analysis.
Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on cell lines.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Workflow for Cell Viability Assay.
In Vitro Kinase Assay for AMPK Activity
This protocol is for directly measuring the enzymatic activity of AMPK.
Materials:
-
Recombinant active AMPK
-
Kinase reaction buffer
-
AMPK substrate (e.g., SAMS peptide)
-
ATP (can be radiolabeled [γ-³²P]ATP or used in a non-radioactive format)
-
ADP-Glo™ Kinase Assay kit (for non-radioactive detection) or P81 phosphocellulose paper (for radioactive detection)
-
Microplate reader (luminescence) or scintillation counter (radioactive)
Procedure (Non-Radioactive ADP-Glo™ Assay):
-
Reaction Setup: In a multi-well plate, combine the kinase reaction buffer, AMPK enzyme, and the SAMS peptide substrate.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a defined period.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP back to ATP and then into a luminescent signal.
-
Measure Luminescence: Read the luminescent signal using a microplate reader.
-
Data Analysis: Correlate the luminescence signal to the amount of ADP produced, which is proportional to the AMPK activity.
Workflow for In Vitro AMPK Kinase Assay.
References
The Cellular Target of GSK621: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK621 is a potent and specific small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide delineates the core aspects of this compound's interaction with its cellular target, providing a comprehensive overview of its mechanism of action, downstream signaling effects, and methodologies for its study. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided to facilitate the replication and further investigation of its biological activities.
Introduction to this compound and its Cellular Target: AMPK
This compound is a novel synthetic compound identified as a direct activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[3] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress conditions such as glucose deprivation, hypoxia, and ischemia.
The activation of AMPK orchestrates a metabolic switch, turning off anabolic pathways that consume ATP and turning on catabolic pathways that generate ATP. This is achieved through the phosphorylation of a multitude of downstream targets, leading to profound effects on glucose and lipid metabolism, protein synthesis, and cell growth.
Mechanism of Action of this compound
This compound directly activates AMPK, leading to the phosphorylation of the catalytic α subunit at threonine 172 (Thr172) within the activation loop.[2][4] This phosphorylation is a critical event for AMPK activation. The precise binding site of this compound on the AMPK complex is not definitively reported in the public literature. Unlike the natural activator AMP, which binds to the γ subunit, direct activators like this compound may have distinct binding modes.
Upon activation by this compound, AMPK proceeds to phosphorylate its downstream substrates, initiating a cascade of cellular events.
Signaling Pathways Modulated by this compound-Mediated AMPK Activation
The activation of AMPK by this compound triggers a complex network of signaling pathways that collectively regulate cellular metabolism and growth. A key downstream effector is the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.
As depicted in Figure 1, this compound-induced AMPK activation leads to:
-
Inhibition of mTORC1 signaling: AMPK directly phosphorylates and activates TSC2, a negative regulator of mTORC1, and also phosphorylates Raptor, a component of mTORC1, leading to the suppression of protein synthesis and cell proliferation.
-
Induction of Autophagy: AMPK directly phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1) at Ser317 and Ser555, initiating the autophagic process.
-
Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC) at Ser79, a rate-limiting enzyme in fatty acid biosynthesis.
-
Induction of Apoptosis: In many cancer cell lines, the activation of AMPK and subsequent metabolic stress and induction of autophagy can lead to programmed cell death.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| MOLM-14 | Acute Myeloid Leukemia | 13 - 30 | 4 days | |
| OCI-AML3 | Acute Myeloid Leukemia | 13 - 30 | 4 days | |
| OCI-AML2 | Acute Myeloid Leukemia | 13 - 30 | 4 days | |
| HL-60 | Acute Myeloid Leukemia | 13 - 30 | 4 days | |
| MV4-11 | Acute Myeloid Leukemia | 13 - 30 | 4 days | |
| A549 | Lung Cancer | ~36.6 | 72 hours | |
| MCF-7 | Breast Cancer | >1000 | 72 hours | |
| DU-145 | Prostate Cancer | ~122.7 | 72 hours | |
| HepG2 | Liver Cancer | ~3.2 | Not Specified | |
| HeLa | Cervical Cancer | ~4.9 | Not Specified |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line/System | Assay | Effective Concentration (µM) | Duration | Effect | Reference |
| MC3T3-E1 | AMPK Activation (Western Blot) | 2.5 - 25 | 2 hours | Increased p-AMPK (Thr172) and p-ACC (Ser79) | |
| AML Cell Lines | Autophagy Induction | 30 | 24 hours | Formation of intracytoplasmic vacuoles | |
| RAW264.7 | Inhibition of TNFα production | 10 | Not Specified | Significant reduction in LPS-induced TNFα | |
| MC3T3-E1 | Autophagy Induction (Western Blot) | 10 | 2 hours | Increased p-ULK1 (Ser317) |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
Western Blot Analysis of AMPK Activation
This protocol details the detection of AMPK activation by monitoring the phosphorylation of AMPKα at Thr172 and its downstream target ACC at Ser79.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2X)
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172) (1:1000 dilution)
-
Rabbit anti-AMPKα (1:1000 dilution)
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-ACC
-
Antibody against a housekeeping protein (e.g., β-actin, 1:2000 dilution)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound for the specified duration (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding an equal volume of 2X Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and run at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system (e.g., 100V for 1-2 hours at 4°C).
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane three times with TBST for 10 minutes each. Incubate with ECL substrate and visualize the bands using a chemiluminescence imaging system.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Autophagy Assessment (LC3 Turnover Assay)
This protocol outlines the measurement of autophagic flux by monitoring the conversion of LC3-I to LC3-II via western blotting, in the presence and absence of lysosomal inhibitors.
Materials:
-
Cells of interest
-
This compound
-
Lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine, or a combination of E64d and Pepstatin A)
-
Western blot reagents (as described in section 5.1)
-
Primary antibody against LC3
Procedure:
-
Cell Treatment: Plate cells and treat with this compound for the desired duration. For the last 2-4 hours of the treatment, add a lysosomal inhibitor to a subset of the wells (both control and this compound-treated).
-
Western Blotting: Perform western blotting as described in section 5.1, using an antibody that detects both LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14 kDa).
-
Data Analysis:
-
Quantify the band intensities for LC3-II and a loading control (e.g., β-actin).
-
Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor upon this compound treatment indicates an induction of autophagic flux.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of AMPK-mediated signaling pathways. Its specificity and potency make it a suitable agent for studying the multifaceted roles of AMPK in health and disease. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to explore the cellular and physiological effects of this potent AMPK activator. Further research into the precise binding interactions of this compound with the AMPK complex and its broader off-target profile will continue to refine our understanding of this important molecule.
References
The Dual PI3K/mTOR Inhibitor GSK2126458 (Omipalisib): A Technical Overview of its Effects on mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2126458, also known as Omipalisib, is a highly potent, orally bioavailable small-molecule inhibitor that dually targets phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[3] GSK2126458 distinguishes itself by inhibiting all PI3K isoforms (α, β, δ, and γ) as well as both mTOR complexes, mTORC1 and mTORC2, with high potency. This comprehensive inhibition profile offers the potential to overcome some of the resistance mechanisms observed with mTORC1-specific inhibitors like rapamycin. This technical guide provides an in-depth analysis of the effects of GSK2126458 on the mTOR signaling pathway, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action
GSK2126458 exerts its therapeutic effects by competitively binding to the ATP-binding site of PI3K and mTOR kinases, thereby inhibiting their enzymatic activity. By targeting PI3K, GSK2126458 prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of the downstream kinase Akt. Concurrently, its inhibition of both mTORC1 and mTORC2 further disrupts the pathway. Inhibition of mTORC1 leads to the dephosphorylation of its key downstream effectors, the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth. The inhibition of mTORC2 directly prevents the phosphorylation and full activation of Akt at serine 473, a crucial event for its activity. This dual-front attack on the PI3K/mTOR axis results in a robust blockade of pro-survival and proliferative signals, leading to cell cycle arrest and, in many cases, apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro potency of GSK2126458 against various PI3K isoforms and mTOR complexes, as well as its cellular activity in different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Potency of GSK2126458
| Target | Ki (nM) |
| p110α | 0.019 |
| p110β | 0.13 |
| p110δ | 0.024 |
| p110γ | 0.06 |
| mTORC1 | 0.18 |
| mTORC2 | 0.3 |
Data compiled from MedChemExpress and InvivoChem.
Table 2: Cellular Activity of GSK2126458 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| T47D | Breast Cancer | p-Akt (S473) Inhibition | 0.41 |
| BT474 | Breast Cancer | p-Akt (S473) Inhibition | 0.18 |
| T47D | Breast Cancer | Cell Proliferation | 3 |
| BT474 | Breast Cancer | Cell Proliferation | 2.4 |
| HCC1954 | Breast Cancer | p-Akt Inhibition | 2 |
| HCC1954 | Breast Cancer | Cell Growth (gIC50) | 9 |
| HCT116 | Colorectal Cancer | Cytotoxicity | 10 |
Data compiled from Selleck Chemicals and other sources.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams were generated using Graphviz.
Caption: GSK2126458 inhibits PI3K and mTORC1/2.
Caption: Workflow for Western Blot Analysis.
Experimental Protocols
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol details the methodology for assessing the phosphorylation status of key mTOR signaling proteins following treatment with GSK2126458.
1. Cell Culture and Treatment:
-
Seed cells (e.g., T47D, BT474) in 6-well plates and grow to 70-80% confluency in appropriate culture media.
-
Treat cells with varying concentrations of GSK2126458 (e.g., 0, 5, 20, 80, 160 nM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46), 4E-BP1) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of GSK2126458 on cell viability and proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of GSK2126458 for 72 hours.
3. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GSK2126458 in a mouse xenograft model.
1. Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., BT474) into the flank of immunodeficient mice.
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer GSK2126458 orally at specified doses (e.g., 1-3 mg/kg) once or twice daily. The control group receives the vehicle.
3. Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers).
4. Data Analysis:
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
GSK2126458 (Omipalisib) is a potent dual PI3K/mTOR inhibitor that effectively blocks the mTOR signaling pathway, leading to the suppression of cancer cell proliferation and survival. The comprehensive data presented in this technical guide, including its inhibitory constants, cellular activities, and detailed experimental protocols, provide a valuable resource for researchers and drug development professionals. The provided diagrams offer a clear visualization of the compound's mechanism of action and common experimental workflows. Further investigation into the clinical applications of GSK2126458 is warranted to fully realize its therapeutic potential in oncology and other diseases characterized by aberrant PI3K/mTOR signaling.
References
The Role of GSK621 in Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of GSK621, a potent and specific AMP-activated protein kinase (AMPK) activator, and its crucial role in the induction of autophagy. We will delve into the molecular mechanisms, present key quantitative data, detail experimental methodologies, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development.
Introduction to this compound and Autophagy
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in maintaining cellular homeostasis.[1][2] Dysregulation of autophagy is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[3][4] A key regulator of autophagy is AMP-activated protein kinase (AMPK), a cellular energy sensor.[5] When activated by low cellular energy levels, AMPK initiates a cascade of signaling events that promote catabolism and inhibit anabolism, with autophagy being a central catabolic process.
This compound has emerged as a specific and potent activator of AMPK. Its ability to induce autophagy makes it a valuable tool for studying this process and a potential therapeutic agent for diseases where enhanced autophagy is beneficial. This guide will elucidate the mechanisms by which this compound modulates autophagy and provide practical information for its use in research.
Mechanism of Action: this compound as an AMPK Activator
This compound functions by directly activating AMPK, a serine/threonine kinase that acts as a master regulator of cellular energy metabolism. The activation of AMPK by this compound triggers a downstream signaling cascade that ultimately leads to the induction of autophagy.
The primary mechanism involves the phosphorylation and activation of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy. AMPK directly phosphorylates ULK1 at specific serine sites, including Ser317, Ser555, and Ser777. This activation of ULK1 is a critical step in the formation of the autophagosome.
Furthermore, AMPK activation by this compound can also indirectly promote autophagy by inhibiting the mammalian target of rapamycin complex 1 (mTORC1), a major negative regulator of autophagy. Under nutrient-rich conditions, mTORC1 phosphorylates ULK1 at Ser757, which prevents its activation. By activating AMPK, this compound can lead to the inhibition of mTORC1, thereby relieving its inhibitory effect on ULK1 and promoting autophagy.
Interestingly, in some contexts, such as in acute myeloid leukemia (AML) cells, the co-activation of AMPK and mTORC1 by this compound can lead to a synthetic lethal interaction, resulting in cytotoxicity. This suggests a complex interplay between these signaling pathways that can be exploited for therapeutic purposes.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data from various studies investigating the effects of this compound.
| Cell Line/Model | Parameter | Value | Reference |
| Acute Myeloid Leukemia (AML) cell lines | IC50 for proliferation | 13-30 µM | |
| Osteoblastic MC3T3-E1 cells & primary murine osteoblasts | Concentration for Ulk1 phosphorylation | 10 µM | |
| MOLM-14 cells xenografted into nude mice | In vivo dosage | 30 mg/kg (intraperitoneal, twice daily) | |
| AML cell lines | Concentration for autophagy induction | 30 µM |
Table 1: In Vitro and In Vivo Efficacy of this compound
| Target | Phosphorylation Site | Effect of this compound | Reference |
| AMPKα | Thr172 | Increased phosphorylation | |
| ACC | Ser79 | Increased phosphorylation | |
| ULK1 | Ser555 | Increased phosphorylation | |
| ULK1 | Ser317 | Increased phosphorylation |
Table 2: Key Phosphorylation Events Induced by this compound
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the role of this compound in autophagy.
Cell Culture and Treatment
-
Cell Lines: Various cell lines can be used, including cancer cell lines like AML cells (e.g., MOLM-14, MV4-11) and osteoblastic cells (e.g., MC3T3-E1).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. Cells are then treated with the desired concentration of this compound for the specified duration. Vehicle controls (DMSO) should always be included.
Western Blotting for Protein Phosphorylation and Autophagy Markers
Western blotting is a crucial technique to assess the activation of the AMPK pathway and the induction of autophagy.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins, including:
-
Phospho-AMPKα (Thr172)
-
AMPKα
-
Phospho-ACC (Ser79)
-
ACC
-
Phospho-ULK1 (Ser555, Ser317)
-
ULK1
-
LC3B (to detect LC3-I and LC3-II)
-
p62/SQSTM1
-
A loading control (e.g., β-actin or GAPDH)
-
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Cell Viability and Apoptosis Assays
To assess the cytotoxic effects of this compound, cell viability and apoptosis assays are performed.
-
Cell Viability Assay: Cell viability can be measured using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Apoptosis Assay: Apoptosis can be detected by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase activity.
Autophagy Flux Assays
To confirm that the observed increase in autophagosomes is due to increased autophagic activity (flux) rather than a blockage of lysosomal degradation, autophagy flux assays are essential.
-
Lysosomal Inhibition: Cells are co-treated with this compound and a lysosomal inhibitor, such as bafilomycin A1 or chloroquine.
-
LC3-II Accumulation: The accumulation of LC3-II is then measured by Western blotting. A further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to this compound alone indicates a functional autophagic flux.
Immunofluorescence for LC3 Puncta Formation
Immunofluorescence microscopy is used to visualize the formation of autophagosomes, which appear as punctate structures containing LC3.
-
Cell Seeding and Treatment: Cells are seeded on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Antibody Staining: Cells are incubated with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.
-
Imaging: The coverslips are mounted, and the cells are imaged using a fluorescence or confocal microscope. An increase in the number of LC3 puncta per cell is indicative of autophagosome formation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: this compound-mediated activation of autophagy signaling pathway.
Caption: Experimental workflow for Western blotting analysis.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for inducing and studying autophagy through its specific activation of AMPK. The methodologies and data presented in this guide provide a solid foundation for researchers investigating the intricate roles of autophagy in health and disease. Future research should continue to explore the therapeutic potential of this compound and other AMPK activators in various pathological contexts, with a focus on elucidating the context-dependent outcomes of AMPK and mTORC1 co-activation. Further investigation into the broader downstream effects of this compound-induced autophagy will be crucial for its translation into clinical applications.
References
A Technical Guide to GSK621-Induced Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: GSK621 is a potent and specific small-molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Recent research has highlighted its therapeutic potential in oncology, demonstrating its ability to induce apoptosis in various cancer cell types, including acute myeloid leukemia (AML), glioma, and melanoma. This document provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound-induced apoptosis. It is intended to serve as a comprehensive resource for researchers investigating AMPK activation as a therapeutic strategy against cancer.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily by activating AMPK, which plays a central role in regulating cellular metabolism and energy homeostasis.[1][2] In cancer cells, this activation triggers a cascade of downstream signaling events that disrupt pro-survival pathways and promote programmed cell death.
The primary mechanism involves the phosphorylation of AMPKα at the Threonine 172 residue (T172), a hallmark of its activation.[3][4] Activated AMPK then modulates several key downstream pathways:
-
Inhibition of mTORC1 Signaling: Activated AMPK directly phosphorylates and inhibits the regulatory associated protein of mTOR (Raptor) and activates the TSC complex (TSC2), a negative regulator of mTORC1.[5] This leads to the suppression of mTORC1, a central promoter of cell growth and proliferation, evidenced by reduced phosphorylation of its downstream effectors, S6K1 and 4E-BP1.
-
Induction of Endoplasmic Reticulum (ER) Stress: Treatment with this compound has been shown to induce ER stress, marked by the phosphorylation of PERK (Protein kinase R-like endoplasmic reticulum kinase).
-
Activation of the Unfolded Protein Response (UPR): A key consequence of ER stress is the activation of the UPR. This compound induces the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a critical event in the UPR that can lead to apoptosis.
-
Induction of Autophagy: this compound promotes autophagy, a catabolic process of cellular self-digestion, through the phosphorylation of ULK1 (S555). While often a survival mechanism, extensive autophagy can contribute to cell death.
In Acute Myeloid Leukemia (AML), this compound's cytotoxicity is enhanced by a unique synthetic lethal interaction. AML cells often exhibit constitutively high mTORC1 activity. The simultaneous activation of AMPK and mTORC1 by this compound triggers a potent stress response via the eIF2α pathway, leading to robust apoptosis.
Quantitative Data Presentation
The efficacy of this compound has been quantified in numerous cancer cell lines both in vitro and in vivo.
Table 1: In Vitro Efficacy of this compound Against Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 / Concentration | Incubation | Key Result |
| Acute Myeloid Leukemia (AML) | 20 different AML cell lines (e.g., MV4-11, OCI-AML3, MOLM-14) | 13-30 µM | 4 days | Reduced proliferation in all 20 lines; induced apoptosis in 17 of 20 lines. |
| Glioma | U87MG, U251MG | 10-100 µM | 24-72 hours | Dose- and time-dependent inhibition of cell survival and colony formation. |
| Melanoma | A375, WM-115, SK-Mel-2 | Not specified | Not specified | Decreased survival and proliferation; induced caspase-3/9 activation. |
Table 2: Key Molecular Events Induced by this compound (30 µM)
| Target Protein | Phosphorylation Site | Effect | Cancer Type | Reference(s) |
| AMPKα | T172 | Increased Phosphorylation (Activation) | AML, Glioma, Osteoblasts | |
| ACC | S79 | Increased Phosphorylation (AMPK Target) | AML, Osteoblasts | |
| ULK1 | S555 | Increased Phosphorylation (Autophagy) | AML | |
| PERK | Not specified | Increased Phosphorylation (ER Stress) | AML | |
| eIF2α | Not specified | Increased Phosphorylation (UPR) | AML | |
| S6K1 / 4E-BP1 | Not specified | Decreased Phosphorylation (mTORC1 Inhibition) | Glioma |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Cell Line | Dosage & Administration | Outcome | Reference(s) |
| Nude Mice | MOLM-14 (AML) | 30 mg/kg, Intraperitoneal (IP), twice daily | Reduced leukemia growth and significantly extended survival. | |
| SCID Mice | A375 (Melanoma) | Intraperitoneal (IP) injection | Inhibited A375 tumor growth. |
Experimental Protocols
Reproducible and standardized protocols are essential for studying the effects of this compound. Below are detailed methodologies for key assays.
Protocol 1: Apoptosis Detection by Annexin V/PI Flow Cytometry
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding & Treatment: Seed cancer cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to adhere for 24 hours. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting:
-
Collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with cold PBS.
-
Detach the adherent cells using a gentle dissociation agent (e.g., Trypsin-EDTA).
-
Combine the detached cells with their corresponding supernatant collected in the first step.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Data interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding & Treatment: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight. Treat with a range of this compound concentrations for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined using appropriate software (e.g., Prism).
Protocol 3: Western Blotting for Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-p-AMPKα T172, anti-total-AMPKα) overnight at 4°C.
-
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to loading controls (e.g., β-actin) and total protein levels.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Cellular Metabolic Impact of GSK621
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK621 is a potent and selective small-molecule activator of AMP-activated protein kinase (AMPK), a crucial energy sensor that plays a central role in regulating cellular metabolism.[1] AMPK acts as a master switch, responding to low energy states by promoting catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP.[2][3] This central role in maintaining energy homeostasis has positioned AMPK as a significant therapeutic target for a range of diseases, including metabolic disorders and cancer.[4]
This technical guide provides a comprehensive overview of the core impact of this compound on cellular metabolism. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's mechanism of action, its effects on various metabolic pathways, and quantitative data from key experimental findings. Furthermore, this guide includes detailed experimental protocols for assays cited and mandatory visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this knowledge.
Mechanism of Action of this compound
This compound directly activates AMPK, leading to a cascade of downstream signaling events that re-program cellular metabolism. The primary mechanism involves the phosphorylation of the catalytic α subunit of AMPK at threonine 172 (Thr172), a key marker of AMPK activation. This activation is independent of upstream kinases like LKB1 in some contexts and does not rely on an increase in the cellular AMP:ATP ratio, distinguishing it from indirect AMPK activators like metformin.
Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a shift from anabolic to catabolic metabolism. Key downstream pathways affected by this compound-mediated AMPK activation include:
-
Inhibition of mTORC1 Signaling: Activated AMPK directly phosphorylates and activates TSC2 (Tuberous Sclerosis Complex 2) and phosphorylates Raptor, a key component of the mTORC1 complex. This leads to the inhibition of mTORC1, a central regulator of cell growth and proliferation, thereby suppressing protein synthesis.
-
Regulation of Lipid Metabolism: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This action decreases malonyl-CoA levels, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation.
-
Induction of Autophagy: this compound-activated AMPK promotes autophagy, a cellular recycling process, through the phosphorylation of ULK1 (Unc-51 like autophagy activating kinase 1) at Ser555.
Below is a diagram illustrating the core signaling pathway of this compound.
Impact of this compound on Cellular Metabolism
This compound induces significant changes in cellular metabolism, primarily aimed at conserving energy and promoting catabolism.
-
Carbohydrate Metabolism: The impact of direct AMPK activators on glycolysis can be context-dependent. While AMPK activation is generally associated with increased glucose uptake, some studies suggest that direct activators like A-769662 (a compound with a similar direct activation mechanism to this compound) may not significantly impact glycolysis under nutrient-replete conditions. However, in states of metabolic stress, AMPK activation can enhance glycolysis as an adaptive response to oxidative stress.
-
Lipid Metabolism: this compound robustly affects lipid metabolism. By inhibiting ACC, it curtails de novo fatty acid synthesis. Concurrently, the reduction in malonyl-CoA levels promotes fatty acid oxidation in the mitochondria. Studies in hepatocytes have shown that this compound can ameliorate lipid accumulation.
-
Energy Homeostasis and Oxidative Stress: this compound has been shown to increase the intracellular levels of nicotinamide adenine dinucleotide phosphate (NADPH), a key cellular antioxidant. This contributes to a reduction in reactive oxygen species (ROS) and protects cells from oxidative stress-induced damage.
-
Autophagy: this compound is a potent inducer of autophagy. This process of cellular self-digestion is critical for removing damaged organelles and recycling cellular components, which can be a survival mechanism under metabolic stress. However, in some cancer cells, excessive autophagy can lead to autophagic cell death.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 13-30 | |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 13-30 | |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | 13-30 | |
| HL-60 | Acute Myeloid Leukemia (AML) | 13-30 | |
| MOLM-14 | Acute Myeloid Leukemia (AML) | 13-30 | |
| A375 | Melanoma | Not specified | |
| WM-115 | Melanoma | Not specified | |
| SK-Mel-2 | Melanoma | Not specified |
Table 2: Effects of this compound on Protein Phosphorylation
| Protein Target | Phosphorylation Site | Cell Type(s) | Effect of this compound (30 µM) | Reference(s) |
| AMPKα | Thr172 | AML cell lines, primary AML samples | Markedly increased | |
| ACC | Ser79 | AML cell lines, HEPG2 | Markedly increased | |
| ULK1 | Ser555 | AML cell lines | Increased | |
| PERK | Not specified | AML cell lines | Increased | |
| eIF2α | Not specified | AML cell lines | Increased |
Table 3: Metabolic Parameters Modulated by this compound
| Metabolic Parameter | Cell Type(s) | Effect of this compound | Quantitative Change | Reference(s) |
| NADPH Content | MC3T3-E1 osteoblasts | Increased | Data not specified | |
| Reactive Oxygen Species (ROS) | MC3T3-E1 osteoblasts, Hepatocytes | Decreased | Data not specified | |
| Autophagy | AML cell lines, Osteoblasts | Induced | Formation of autophagosomes | |
| Apoptosis | AML cell lines, Melanoma cells | Increased | Increased in 17 of 20 AML cell lines | |
| Cell Proliferation | 20 AML cell lines | Reduced | IC50 values of 13-30 µM | |
| Lipid Accumulation | Hepatocytes | Ameliorated | Significant improvement |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.
Protocol 1: Cell Viability and Proliferation Assay (MTT/CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Protein Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer at 95°C for 5 minutes and separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., p-AMPKα (Thr172), AMPKα, p-ACC (Ser79), ACC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Measurement of AMPK Activity
Several methods can be employed to measure AMPK activity:
-
ELISA-based Assay: This method quantifies the phosphorylation of a specific AMPK substrate.
-
Add cell lysates to a microplate coated with an AMPK substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, detect the phosphorylated substrate using a specific primary antibody followed by an HRP-conjugated secondary antibody and a chromogenic substrate.
-
Measure the absorbance at a specific wavelength.
-
-
Radiometric Assay: This is a classic method that measures the incorporation of radioactive phosphate into a substrate.
-
Immunoprecipitate AMPK from cell lysates.
-
Perform a kinase reaction with the immunoprecipitated AMPK, a substrate peptide (e.g., SAMS peptide), and [γ-³²P]ATP.
-
Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Protocol 4: Autophagy Flux Assay
Autophagic flux, the complete process of autophagy from autophagosome formation to lysosomal degradation, can be measured to provide a more accurate assessment of autophagy than static measurements.
-
LC3 Turnover by Western Blot:
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period.
-
Perform western blot analysis for LC3. An accumulation of the lipidated form of LC3 (LC3-II) in the presence of the lysosomal inhibitor indicates an increase in autophagic flux.
-
-
Tandem Fluorescent-Tagged LC3 (mCherry-GFP-LC3):
-
Transfect cells with a plasmid expressing mCherry-GFP-LC3.
-
Treat the cells with this compound.
-
Visualize the cells using fluorescence microscopy. In autophagosomes (neutral pH), both GFP and mCherry fluoresce (yellow puncta). In autolysosomes (acidic pH), the GFP signal is quenched, while the mCherry signal persists (red puncta).
-
An increase in the number of red puncta indicates an increase in autophagic flux. This can be quantified by flow cytometry for a more high-throughput analysis.
-
Below is a diagram illustrating a typical experimental workflow for assessing this compound's effects.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of AMPK in cellular metabolism. Its ability to directly and potently activate AMPK allows for the specific investigation of this signaling pathway. The downstream consequences of this compound-mediated AMPK activation are a profound reprogramming of cellular metabolism, characterized by the inhibition of anabolic processes such as protein and fatty acid synthesis, and the induction of catabolic processes like fatty acid oxidation and autophagy. These metabolic shifts are accompanied by cellular responses including the induction of apoptosis in cancer cells and protection against oxidative stress.
The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers to design and execute experiments aimed at further exploring the therapeutic potential of targeting AMPK with activators like this compound. Future research should focus on elucidating the context-dependent effects of this compound in different cellular and disease models, and on exploring its potential in combination therapies, particularly in the context of cancer and metabolic diseases. The continued investigation into the metabolic impact of this compound will undoubtedly contribute to a deeper understanding of cellular energy regulation and may pave the way for novel therapeutic strategies.
References
- 1. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 2. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. AMPK activation by this compound inhibits human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GSK621 in Glioma: A Technical Guide to its Mechanism and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and therapeutic potential of GSK621, a novel AMP-activated protein kinase (AMPK) activator, in the context of glioma research. Drawing from preclinical studies, this document details the molecular mechanisms of this compound, its effects on glioma cell lines, and its potential as a standalone or adjunct therapy. This guide provides a comprehensive overview for researchers and drug development professionals investigating new therapeutic avenues for this challenging disease.
Introduction: Targeting Metabolic Aberrations in Glioma with this compound
Glioma, the most common and aggressive primary brain tumor, presents a formidable therapeutic challenge. The high rates of tumor recurrence and resistance to standard treatments, such as temozolomide (TMZ), underscore the urgent need for novel therapeutic strategies. One promising avenue of research is the targeting of cellular metabolism, which is often dysregulated in cancer cells.
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] Activation of AMPK can shift the cellular metabolic state from anabolic to catabolic, thereby inhibiting cell growth and proliferation, making it an attractive target for cancer therapy.[1][2] this compound is a novel, potent, and specific activator of AMPK.[2] This guide elucidates the current understanding of this compound's function in glioma, based on in vitro evidence.
Mechanism of Action: The this compound-AMPK-mTOR Signaling Axis in Glioma
In glioma cells, this compound exerts its anti-tumor effects primarily through the activation of the AMPK signaling pathway. This activation initiates a cascade of downstream events that ultimately lead to the inhibition of cell growth and induction of apoptosis.
The core mechanism involves:
-
AMPK Activation: this compound directly activates AMPK.
-
mTOR Inhibition: Activated AMPK inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and proliferation. This inhibition is evidenced by the dephosphorylation of mTOR's downstream effectors, S6K1 and 4E-BP1.
-
Tspan8 Downregulation: this compound treatment also leads to the degradation of Tetraspanin 8 (Tspan8), a protein implicated in glioma progression and TMZ resistance.
This signaling cascade disrupts essential cellular processes in glioma cells, leading to reduced viability and increased cell death.
In Vitro Efficacy of this compound in Glioma Cell Lines
Preclinical studies have demonstrated the cytotoxic and pro-apoptotic effects of this compound in human glioma cell lines, primarily U87MG and U251MG.
Cytotoxicity and Inhibition of Proliferation
This compound inhibits the survival of glioma cells in a dose- and time-dependent manner. Treatment with this compound leads to a significant reduction in cell viability and a decrease in the number of viable colonies.
Table 1: Effect of this compound on U87MG Glioma Cell Viability and Colony Formation
| Concentration (µM) | Treatment Time (hours) | Cell Viability (% of Control) | Number of Viable Colonies (% of Control) |
| 10 | 48 | ~80% | ~60% |
| 25 | 48 | ~60% | ~40% |
| 50 | 48 | ~40% | ~20% |
| 100 | 48 | ~20% | <10% |
| 25 | 24 | ~85% | Not Reported |
| 25 | 72 | ~40% | Not Reported |
Data is estimated from graphical representations in Jiang et al., 2016.
Induction of Apoptosis
This compound induces caspase-dependent apoptotic cell death in glioma cells. This is evidenced by increased caspase-3 activity, higher levels of histone-associated DNA fragments, and a greater percentage of Annexin V-positive cells. The cytotoxic effects of this compound can be attenuated by caspase inhibitors, confirming the role of apoptosis in its mechanism of action.
Table 2: Pro-apoptotic Effects of this compound on U87MG Glioma Cells (48-hour treatment)
| Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) | Histone DNA Apoptosis ELISA (OD) |
| 10 | ~1.5 | ~1.5 |
| 25 | ~2.5 | ~2.5 |
| 50 | ~4.0 | ~3.5 |
Data is estimated from graphical representations in Jiang et al., 2016.
Potentiation of Temozolomide (TMZ) Activity
A significant finding is the ability of this compound to sensitize glioma cells to the standard chemotherapeutic agent, temozolomide (TMZ). Co-treatment with a relatively low, non-toxic concentration of this compound dramatically enhances the cytotoxic and pro-apoptotic effects of TMZ in glioma cells. This synergistic effect is attributed to the this compound-induced downregulation of Tspan8, a protein associated with TMZ resistance.
Table 3: Synergistic Effect of this compound and TMZ on U87MG Glioma Cells
| Treatment | Cell Viability (% of Control) | Apoptosis (Fold Change vs. Control) |
| TMZ (100 µM) | ~80% | ~1.5 |
| This compound (10 µM) | ~90% | ~1.2 |
| TMZ (100 µM) + this compound (10 µM) | ~30% | ~4.5 |
Data is estimated from graphical representations in Jiang et al., 2016.
Experimental Protocols
The following protocols are based on the methodologies described in the foundational research on this compound in glioma.
Cell Culture
-
Cell Lines: Human glioma cell lines U87MG and U251MG.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate glioma cells in 96-well plates at a density of 5,000 cells/well.
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10-100 µM) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Clonogenicity Assay
-
Cell Seeding: Seed a low density of glioma cells (e.g., 500 cells/well) in 6-well plates.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 10-100 µM).
-
Incubation: Culture the cells for 10-14 days, allowing for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of visible colonies.
Western Blot Analysis
-
Cell Treatment and Lysis: Treat glioma cells with this compound (e.g., 25 µM) for the desired time. Lyse the cells in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on SDS-PAGE gels.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-AMPK, total AMPK, phospho-S6K1, Tspan8, actin).
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy, Pharmacokinetics, and Clinical Relevance
Currently, there is a lack of publicly available data on the in vivo efficacy of this compound in animal models of glioma. Furthermore, information regarding its ability to cross the blood-brain barrier and its pharmacokinetic profile in the central nervous system is not available. These are critical areas for future investigation to determine the translational potential of this compound.
While no clinical trials are currently underway for this compound in glioma, other AMPK activators, most notably metformin, have been and are being investigated in clinical trials for glioma. The results from these trials have been mixed, but they provide a rationale for further exploring the therapeutic targeting of the AMPK pathway in glioma.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a promising therapeutic agent for glioma. Its ability to activate AMPK, inhibit the mTOR pathway, and induce apoptosis in glioma cells, coupled with its synergistic activity with temozolomide, highlights its potential to overcome some of the current challenges in glioma treatment.
Future research should focus on:
-
In Vivo Studies: Evaluating the efficacy of this compound in orthotopic glioma models to assess its anti-tumor activity and impact on survival in a more physiologically relevant setting.
-
Pharmacokinetics: Determining the blood-brain barrier permeability and pharmacokinetic profile of this compound to ascertain its suitability for treating brain tumors.
-
Combination Therapies: Further exploring synergistic combinations of this compound with other chemotherapeutic agents and targeted therapies.
-
Biomarker Discovery: Identifying potential biomarkers that could predict which glioma patients are most likely to respond to this compound treatment.
References
GSK621: A Potent AMPK Activator for the Therapeutic Intervention of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, represent a significant and growing global health challenge. A key regulator of cellular energy homeostasis, AMP-activated protein kinase (AMPK), has emerged as a promising therapeutic target for these conditions. GSK621, a novel and specific small molecule activator of AMPK, has demonstrated considerable potential in preclinical studies. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy in metabolic disorders, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of this compound as a potential therapeutic agent.
Introduction to this compound and its Mechanism of Action
This compound is a potent and specific activator of AMP-activated protein kinase (AMPK), a crucial enzyme that functions as a cellular energy sensor.[1] AMPK plays a central role in maintaining energy balance by switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.[2] The activation of AMPK is a key therapeutic strategy for metabolic diseases characterized by energy dysregulation.[3]
This compound exerts its effects by directly activating AMPK. This activation is characterized by the phosphorylation of the catalytic α-subunit of AMPK at threonine 172 (Thr172).[4] Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a coordinated response to restore cellular energy homeostasis. In the context of metabolic disorders, the key downstream effects of this compound-mediated AMPK activation include the inhibition of lipid synthesis and the promotion of fatty acid oxidation.
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound in metabolic disorders are mediated through the modulation of key signaling pathways that govern lipid and glucose metabolism. The primary signaling cascade initiated by this compound is the AMPK pathway.
The AMPK Signaling Cascade
This compound directly binds to and activates the AMPK heterotrimeric complex. This activation leads to the phosphorylation of downstream targets, including Acetyl-CoA Carboxylase (ACC) and ULK1, a key regulator of autophagy. The phosphorylation of ACC at Ser79 inhibits its activity, leading to a decrease in the synthesis of malonyl-CoA, a crucial substrate for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). The reduction in malonyl-CoA levels relieves the inhibition of CPT1A, the rate-limiting enzyme in mitochondrial fatty acid β-oxidation, thereby promoting the breakdown of fatty acids.
References
The Impact of GSK621 on Gene Expression: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK621 is a potent and specific activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by this compound has been shown to induce a range of cellular effects, including apoptosis and autophagy, making it a compound of interest in various therapeutic areas, particularly oncology. This technical guide provides an in-depth overview of the effects of this compound on gene expression, with a focus on the molecular mechanisms and experimental methodologies used to elucidate these effects.
Core Mechanism of Action
This compound functions as a direct allosteric activator of AMPK. Upon binding, it induces a conformational change in the AMPK complex, leading to its activation. This activation triggers a cascade of downstream signaling events that ultimately alter the expression of numerous genes involved in metabolism, cell growth, and survival.
Effects on Gene Expression in Acute Myeloid Leukemia (AML)
A key area of research into this compound's effects has been in the context of Acute Myeloid Leukemia (AML). Studies have demonstrated that this compound selectively induces cell death in AML cells while sparing normal hematopoietic progenitors. This selective cytotoxicity is linked to a unique synthetic lethal interaction involving the concurrent activation of AMPK and mTORC1.[1][2]
Microarray Analysis of this compound-Treated AML Cells
A genome-wide gene expression analysis was performed on the human AML cell line MOLM-14 treated with this compound to understand the molecular basis of its cytotoxic effects. This study, archived in the Gene Expression Omnibus (GEO) under accession number GSE68209, provides a comprehensive dataset of the transcriptional changes induced by this compound.
Summary of Differentially Expressed Genes in MOLM-14 cells treated with this compound:
| Category | Number of Genes |
| Upregulated Genes | 1,415 |
| Downregulated Genes | 1,029 |
Data from MOLM-14 cells incubated with 30 µM this compound for 6 hours.
Key Signaling Pathways and Gene Networks Affected by this compound
The gene expression changes induced by this compound are largely mediated by its influence on several key signaling pathways.
AMPK Signaling Pathway
As a direct activator of AMPK, this compound initiates a signaling cascade that affects the expression of genes involved in energy metabolism and cell growth. Activated AMPK phosphorylates a multitude of downstream targets to promote catabolic processes and inhibit anabolic pathways.
Caption: this compound directly activates AMPK, leading to altered gene expression that promotes catabolism and inhibits anabolism.
mTORC1 Signaling Pathway
In many cell types, AMPK activation leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of protein synthesis and cell growth. However, in AML cells, this compound treatment leads to a state of co-activation of both AMPK and mTORC1, which is synthetically lethal.[1] This paradoxical co-activation is a critical aspect of this compound's anti-leukemic activity.
Caption: In AML cells, this compound induces a synthetic lethal state through the co-activation of AMPK and mTORC1.
Unfolded Protein Response (UPR)
This compound treatment has been shown to induce the Unfolded Protein Response (UPR), a cellular stress response pathway.[3] Specifically, this compound activates the PERK branch of the UPR, leading to the phosphorylation of eIF2α and the subsequent expression of ATF4 and its target genes, which are involved in apoptosis and autophagy.[1]
Caption: this compound activates the PERK-eIF2α-ATF4 axis of the UPR, leading to the expression of genes involved in apoptosis and autophagy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on gene expression.
RNA Extraction from Cell Lines
A combination of TRIzol and column-based purification is recommended for obtaining high-quality RNA suitable for downstream applications such as microarray and qPCR.
Materials:
-
TRIzol Reagent
-
Chloroform
-
100% Ethanol
-
RNeasy Mini Kit (Qiagen)
-
RNase-free water
Protocol:
-
Homogenize cells in 1 mL of TRIzol reagent per 5-10 x 10^6 cells.
-
Incubate the homogenate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Add 1 volume of 70% ethanol to the aqueous phase and mix well by pipetting.
-
Transfer the sample to an RNeasy spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add 700 µL of Buffer RW1 to the RNeasy spin column. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add 500 µL of Buffer RPE to the RNeasy spin column. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add another 500 µL of Buffer RPE to the RNeasy spin column. Centrifuge for 2 minutes at ≥8000 x g to dry the membrane.
-
Place the RNeasy spin column in a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the spin column membrane.
-
Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Quantify the RNA and assess its quality using a spectrophotometer and agarose gel electrophoresis or a bioanalyzer.
Microarray Analysis
The following protocol is a general guideline for performing microarray analysis using Affymetrix Human Gene 2.0 ST Arrays, as used in the analysis of this compound-treated MOLM-14 cells.
Workflow Diagram:
Caption: A typical workflow for microarray analysis, from total RNA to data analysis.
Protocol:
-
RNA Quality Control: Ensure that the total RNA has a 260/280 ratio of 1.8-2.0 and a 260/230 ratio of >1.5. The RNA integrity number (RIN) should be ≥7.0 as determined by a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand and second-strand cDNA from 100-500 ng of total RNA using a suitable cDNA synthesis kit.
-
cRNA Labeling: Synthesize biotin-labeled cRNA from the double-stranded cDNA using an in vitro transcription (IVT) reaction.
-
cRNA Purification and Fragmentation: Purify the labeled cRNA and then fragment it to an average size of 35-200 bases.
-
Hybridization: Hybridize the fragmented and labeled cRNA to the Affymetrix Human Gene 2.0 ST Array for 16 hours at 45°C in a hybridization oven.
-
Washing and Staining: Wash and stain the arrays using an automated fluidics station.
-
Scanning: Scan the arrays using a high-resolution scanner.
-
Data Analysis:
-
Perform quality control checks on the raw data.
-
Normalize the data using a robust method such as RMA (Robust Multi-array Average).
-
Identify differentially expressed genes between this compound-treated and control samples using statistical tests (e.g., t-test or ANOVA) and apply a fold-change cutoff and a false discovery rate (FDR) correction.
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to validate the results from microarray analysis and to quantify the expression of specific genes of interest.
Materials:
-
cDNA (synthesized from total RNA)
-
Gene-specific forward and reverse primers
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
Primer Design: Design primers specific to the target genes and a reference gene (e.g., GAPDH, ACTB). Primers should typically be 18-24 nucleotides in length with a GC content of 40-60% and a melting temperature (Tm) of 58-62°C.
-
Reaction Setup: Prepare the qPCR reaction mix in a total volume of 10-20 µL. A typical reaction includes:
-
SYBR Green Master Mix (2X): 5-10 µL
-
Forward Primer (10 µM): 0.2-0.5 µL
-
Reverse Primer (10 µM): 0.2-0.5 µL
-
cDNA template (diluted): 1-2 µL
-
Nuclease-free water: to final volume
-
-
qPCR Cycling Conditions: A typical three-step cycling protocol is as follows:
-
Initial Denaturation: 95°C for 2-10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 58-62°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Conclusion
This compound exerts a profound and complex effect on gene expression, primarily through the activation of AMPK and the subsequent modulation of key signaling pathways such as mTORC1 and the UPR. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the transcriptional consequences of this compound and other AMPK activators. A thorough understanding of these gene expression changes is crucial for elucidating the therapeutic potential of this class of compounds.
References
Methodological & Application
Application Notes and Protocols for GSK621 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of GSK621, a potent and specific AMP-activated protein kinase (AMPK) activator, in cell culture experiments. The information compiled is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on various cellular processes.
Introduction
This compound is a small molecule compound that activates AMPK, a key cellular energy sensor that plays a crucial role in regulating metabolism, cell growth, and survival.[1][2] Activation of AMPK by this compound has been shown to induce a range of cellular responses, including apoptosis, autophagy, and inhibition of proliferation in various cancer cell lines.[1][3][4] These characteristics make this compound a valuable tool for studying cellular metabolism and a potential therapeutic agent in oncology and other diseases.
Mechanism of Action
This compound functions as a direct activator of AMPK. It markedly increases the phosphorylation of AMPKα at Threonine 172 (T172), which is a key marker of AMPK activation. Activated AMPK, in turn, phosphorylates downstream targets to regulate multiple signaling pathways. A primary downstream effect of AMPK activation is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation. AMPK can inhibit mTORC1 activity through phosphorylation of TSC2 and Raptor. Furthermore, this compound-induced AMPK activation leads to the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Serine 79, a key enzyme in fatty acid synthesis, thereby inhibiting lipogenesis. This compound has also been shown to induce autophagy through the phosphorylation of ULK1.
Signaling Pathway Diagram
Caption: this compound activates AMPK, leading to downstream effects on cellular processes.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its impact on various cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (µM) | Reference |
| A set of 20 AML cell lines | 13 - 30 |
Table 2: Effective Concentrations of this compound in Different Cell Culture Experiments
| Cell Line Type | Cell Line(s) | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Human Glioma | U87MG, U251MG | 10 - 100 | Up to 72 hours | Inhibition of cell survival, induction of apoptosis | |
| Osteoblasts | MC3T3-E1 | 2.5 - 25 | 2 hours | Activation of AMPK signaling | |
| AML | MV4-11, OCI-AML3, etc. | ~30 | Up to 4 days | Reduced proliferation, increased apoptosis | |
| Macrophages | RAW264.7 | Not specified | Not specified | Inhibition of LPS-induced TNFα production |
Experimental Protocols
Below are detailed protocols for key experiments involving this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
General Experimental Workflow
Caption: A general workflow for cell culture experiments using this compound.
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0-100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis for AMPK Activation
Objective: To assess the activation of the AMPK pathway by this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPKα (T172), anti-AMPKα, anti-p-ACC (S79), anti-ACC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10-30 µM) for a specific time (e.g., 2 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Protocol 3: Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 24-48 hours).
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Troubleshooting
-
Low this compound activity: Ensure the compound is properly dissolved and the stock solution is fresh. DMSO stocks can be stored at -20°C. This compound potency can vary between cell lines.
-
High background in Western blotting: Optimize antibody concentrations and washing steps. Ensure complete blocking of the membrane.
-
Inconsistent results: Maintain consistent cell passage numbers and confluency at the time of treatment. Ensure accurate pipetting and serial dilutions.
Conclusion
This compound is a valuable research tool for investigating the role of AMPK in various cellular processes. The protocols provided here offer a starting point for utilizing this compound in cell culture experiments. Researchers should optimize these protocols for their specific experimental systems to achieve reliable and reproducible results.
References
Application Notes and Protocols for GSK621 In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK621 is a potent and specific activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK can influence a range of downstream cellular processes, including metabolism, cell growth, and survival.[1] In preclinical studies, this compound has demonstrated significant anti-tumor activity in various cancer models, primarily through the induction of autophagy and apoptosis.[3][4] These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, including recommended dosages, administration protocols, and the underlying mechanism of action.
Mechanism of Action
This compound functions as a direct activator of AMPK. Its mechanism involves the phosphorylation of the alpha subunit of AMPK at the Threonine-172 residue (AMPKα T172), a critical step for its activation. Once activated, AMPK phosphorylates downstream targets to regulate cellular metabolism and inhibit cell growth. Key downstream effects observed with this compound treatment include:
-
Inhibition of mTORC1 Signaling: Activated AMPK can phosphorylate and inhibit key components of the mTORC1 pathway, a central regulator of cell growth and proliferation.
-
Induction of Autophagy: this compound treatment has been shown to induce autophagy, a cellular process of self-degradation of cellular components, which can contribute to cell death in cancer cells. This is mediated in part by the phosphorylation of ULK1 at Serine-555 by activated AMPK.
-
Induction of Apoptosis: this compound can trigger programmed cell death, or apoptosis, in cancer cells.
-
eIF2α Phosphorylation: In some cellular contexts, particularly in acute myeloid leukemia (AML), the cytotoxic effects of this compound involve the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key regulator of protein synthesis under cellular stress.
The following diagram illustrates the primary signaling pathway of this compound.
References
Application Notes and Protocols for GSK621 Formulation for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK621 is a potent and specific activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK can influence a variety of downstream pathways, impacting cellular metabolism, proliferation, and survival.[1][2] Consequently, this compound is a valuable tool for investigating the therapeutic potential of AMPK activation in various disease models, including cancer and metabolic disorders.[3] These application notes provide detailed protocols for the formulation and intraperitoneal (IP) injection of this compound for in vivo studies.
Mechanism of Action
This compound directly activates AMPK, leading to the phosphorylation of AMPKα at threonine 172. This activation triggers a cascade of downstream signaling events. Activated AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Additionally, AMPK activation can inhibit the mammalian target of rapamycin complex 1 (mTORC1) pathway, a critical regulator of protein synthesis and cell growth. This compound has also been shown to induce autophagy and apoptosis in various cancer cell lines.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 489.91 g/mol | |
| Molecular Formula | C₂₆H₂₀ClN₃O₅ | |
| CAS Number | 1346607-05-3 |
In Vitro Efficacy of this compound
| Cell Lines | IC₅₀ Values | Effect | Reference |
| Acute Myeloid Leukemia (AML) cell lines | 13-30 µM | Reduced proliferation and increased apoptosis | |
| Human melanoma cells (A375, WM-115, SK-Mel-2) | Not specified | Decreased survival and proliferation, induced apoptosis | |
| Human glioma cells (U87MG, U251MG) | Not specified | Cytotoxic, induced apoptosis |
In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Effect | Reference |
| Nude mice with MOLM-14 xenografts | 30 mg/kg, IP, twice daily | Reduced leukemia growth and extended survival | |
| SCID mice with A375 tumor xenografts | Not specified | Inhibited tumor growth |
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥28.5 mg/mL | |
| DMSO | 84 mg/mL (171.46 mM) | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
This protocol provides a method for preparing a this compound formulation suitable for intraperitoneal injection in mice, based on commonly used vehicle compositions for poorly soluble compounds. It is crucial to prepare the solution fresh on the day of use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Protocol 1: Suspended Solution
This protocol yields a suspended solution with a this compound concentration of 1.25 mg/mL.
-
Prepare a stock solution of this compound in DMSO: Dissolve this compound powder in DMSO to a concentration of 12.5 mg/mL. Gentle warming and/or sonication can be used to aid dissolution.
-
Prepare the vehicle solution: In a sterile tube, mix the following components in the specified order:
-
400 µL PEG300
-
50 µL Tween-80
-
-
Combine the stock solution and vehicle: Add 100 µL of the 12.5 mg/mL this compound stock solution to the vehicle mixture.
-
Add saline: Add 450 µL of sterile saline to the mixture.
-
Mix thoroughly: Vortex the final solution to ensure a uniform suspension. If precipitation occurs, gentle heating and/or sonication may be required.
Protocol 2: Alternative Formulation
This protocol provides an alternative formulation for in vivo use.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the final formulation: Combine the following in the specified volumetric ratios:
-
2% DMSO (containing this compound)
-
30% PEG300
-
5% Tween-80
-
63% ddH₂O
-
Intraperitoneal Injection Protocol
This protocol outlines the procedure for administering the prepared this compound formulation to mice.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-gauge)
-
Appropriate animal restraint device
Procedure:
-
Calculate the required volume: Based on the animal's body weight and the target dose (e.g., 30 mg/kg), calculate the volume of the this compound formulation to be injected. For a 30 mg/kg dose and a 1.25 mg/mL formulation, the injection volume would be 24 µL per gram of body weight.
-
Animal restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection site: The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Slowly inject the calculated volume of the this compound formulation.
-
Post-injection monitoring: Monitor the animal for any adverse reactions following the injection.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound IP injection.
References
GSK621 solubility in DMSO and other solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK621 is a potent and specific activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1] Activation of AMPK can influence a variety of downstream processes, including glucose uptake, fatty acid oxidation, and autophagy, while inhibiting anabolic pathways like protein and fatty acid synthesis.[1][2] These characteristics make this compound a valuable tool for research in metabolism, oncology, and other areas where AMPK signaling is relevant.[2] This document provides detailed information on the solubility of this compound, protocols for its use in in vitro and in vivo experiments, and an overview of the signaling pathway it modulates.
Data Presentation: Solubility of this compound
The solubility of this compound can vary slightly between batches and suppliers. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[3] If precipitation is observed, gentle warming at 37°C or sonication can aid in dissolution.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes | Source |
| DMSO | 97 - 100 | 197.99 - 204.11 | Use fresh, anhydrous DMSO. | |
| DMSO | 84 | 171.46 | - | |
| DMSO | 12.5 | 25.51 | Ultrasonic and adjust pH to 1 with HCl. | |
| Water | Insoluble | Insoluble | - | |
| Ethanol | Insoluble | Insoluble | - | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.25 | 2.55 | Suspended solution; requires sonication. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 | ≥ 2.55 | Suspended solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 | ≥ 2.55 | Clear solution. | |
| 2% DMSO, 30% PEG 300, 5% Tween 80, ddH2O | 4 | - | For in vivo use. |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (Molecular Weight: 489.91 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder. For 1 mg of this compound, you will need to add 204.12 µL of DMSO to achieve a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.
-
2. In Vitro Cell-Based Assay Protocol (Example: AML Cell Viability Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in Acute Myeloid Leukemia (AML) cell lines.
-
Materials:
-
AML cell lines (e.g., MOLM-14, OCI-AML3, HL-60)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
-
-
Protocol:
-
Seed the AML cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0 to 30 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 4 days).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the results against the this compound concentration to determine the IC50 value.
-
3. In Vivo Protocol (Example: Xenograft Mouse Model)
-
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
AML cells for injection (e.g., MOLM-14)
-
This compound
-
Vehicle solution for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes and needles for injection
-
-
Protocol:
-
Inject the AML cells subcutaneously or intravenously into the mice to establish the xenograft model.
-
Once the tumors are established or the leukemia is disseminated, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation. For a suspended solution, dissolve this compound in DMSO first, then add PEG300, Tween-80, and finally saline, mixing well after each addition. Sonication may be required.
-
Administer this compound to the treatment group at the desired dosage (e.g., 30 mg/kg) via the chosen route (e.g., intraperitoneal injection, twice daily).
-
Administer the vehicle solution to the control group following the same schedule.
-
Monitor the tumor growth by measuring tumor volume regularly or assess leukemia progression through appropriate methods.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., western blotting for pharmacodynamic markers like p-AMPK).
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the application of this compound.
Caption: this compound signaling pathway.
Caption: In vitro cell viability experimental workflow.
References
Application Notes and Protocols: Detection of p-AMPK (Thr172) Activation by GSK621 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] Its activation is a key event in response to metabolic stress, such as a high AMP/ATP ratio. Activation of AMPK involves the phosphorylation of its catalytic α-subunit at Threonine 172 (Thr172).[2] GSK621 is a potent and specific, direct activator of AMPK, making it a valuable tool for studying the therapeutic potential of AMPK activation in various diseases.[1][3][4] This document provides a detailed protocol for treating cells with this compound and subsequently detecting the phosphorylation of AMPK at Thr172 using Western blotting.
Signaling Pathway of this compound-Mediated AMPK Activation
This compound directly activates AMPK, leading to the phosphorylation of AMPKα at Thr172. Once activated, p-AMPK initiates a signaling cascade that modulates various downstream targets to restore cellular energy homeostasis. Key downstream events include the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC) at Serine 79, a critical enzyme in fatty acid synthesis, and the phosphorylation of ULK1 at Serine 555, which is involved in initiating autophagy.
This compound signaling pathway leading to AMPK activation.
Experimental Protocols
This section details the necessary protocols for cell treatment, protein extraction, and Western blot analysis of p-AMPK.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., MC3T3-E1, U87MG, or other relevant cell lines) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics under standard conditions (e.g., 37°C, 5% CO2).
-
This compound Treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 2.5, 5, 10, 25 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration, typically 2 hours, to induce AMPK phosphorylation.
Protein Lysate Preparation
It is critical to use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Cell Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors directly to each well.
-
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh before use: Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail (e.g., sodium orthovanadate, sodium fluoride).
-
-
-
Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
Determine the protein concentration of each lysate using a BCA protein assay, which is compatible with detergents present in the RIPA buffer.
Western Blot Protocol
Western blot workflow for p-AMPK analysis.
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1-2 hours at 4°C is recommended.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-proteins, BSA is often preferred over non-fat milk to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies and Dilutions:
-
Rabbit anti-phospho-AMPKα (Thr172): 1:1000 dilution.
-
Rabbit anti-AMPKα (for total AMPK): 1:1000 dilution.
-
Housekeeping protein (e.g., β-actin or GAPDH): 1:2000-1:5000 dilution.
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature. A dilution of 1:5000 to 1:20000 is generally recommended.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and capture the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AMPK signal to the total AMPK signal to determine the relative level of AMPK activation. Further normalization to a housekeeping protein can account for loading variations.
Data Presentation
The following tables summarize the expected quantitative data for p-AMPK activation and the necessary antibody dilutions for the Western blot protocol.
Table 1: Expected Quantitative Changes in Protein Phosphorylation after this compound Treatment
| Treatment Group | p-AMPK (Thr172) / Total AMPK (Fold Change vs. Control) | p-ACC (Ser79) / Total ACC (Fold Change vs. Control) |
| Control (Vehicle) | 1.0 | 1.0 |
| This compound (2.5 µM) | Increased | Increased |
| This compound (10 µM) | Significantly Increased | Significantly Increased |
| This compound (25 µM) | Markedly Increased | Markedly Increased |
| Data is presented as an expected trend based on published findings in osteoblast cell lines treated for 2 hours. |
Table 2: Recommended Antibody Dilutions for Western Blot
| Antibody | Host Species | Dilution Factor | Diluent | Incubation Conditions |
| Anti-phospho-AMPKα (Thr172) | Rabbit | 1:1000 | 5% BSA in TBST | Overnight at 4°C |
| Anti-total AMPKα | Rabbit | 1:1000 | 5% BSA in TBST | Overnight at 4°C |
| Anti-β-actin (Loading Control) | Mouse | 1:5000 | 5% Non-fat milk in TBST | 1 hour at RT |
| HRP-conjugated Anti-Rabbit IgG | Goat/Donkey | 1:5000 - 1:20000 | 5% BSA in TBST | 1 hour at RT |
| HRP-conjugated Anti-Mouse IgG | Goat/Donkey | 1:5000 - 1:20000 | 5% Non-fat milk in TBST | 1 hour at RT |
Troubleshooting
-
No or Weak Signal:
-
Ensure fresh addition of protease and phosphatase inhibitors to the lysis buffer.
-
Increase the primary antibody concentration or incubation time.
-
Verify the activity of the ECL substrate.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Ensure the blocking buffer is fresh and the membrane is fully submerged during blocking.
-
Titrate the primary and secondary antibody concentrations.
-
-
Non-specific Bands:
-
Optimize the antibody concentrations.
-
Ensure the purity of the protein lysate.
-
Use a more specific antibody if necessary.
-
References
Application Notes and Protocols for Cell Viability Assay with GSK621 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK621 is a potent and specific activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[1] AMPK activation can influence a variety of cellular processes, including metabolism, proliferation, and apoptosis.[1][2] In numerous cancer cell lines, including acute myeloid leukemia (AML), glioma, and melanoma, this compound has been demonstrated to reduce cell proliferation and induce apoptosis.[3][4] This makes this compound a compound of significant interest in cancer research and drug development.
These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis. The described methods include the MTT and CellTiter-Glo® assays for determining cell viability, Annexin V/PI staining for the detection of apoptotic cells via flow cytometry, and western blotting for the analysis of key apoptosis-related proteins.
Signaling Pathway of this compound-Induced Apoptosis
This compound activates AMPK, which in turn can trigger a cascade of downstream signaling events culminating in apoptosis. A key pathway involves the inhibition of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation. AMPK can also modulate the expression and activity of proteins in the Bcl-2 family and activate caspases, the executive enzymes of apoptosis.
Experimental Protocols
Cell Culture and this compound Treatment
This initial protocol outlines the general steps for culturing cells and treating them with this compound. Specific cell seeding densities and this compound concentrations may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest (e.g., U87MG glioma cells, A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well, 24-well, or 6-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in appropriate flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and resuspend them in fresh complete medium.
-
Seed the cells into the appropriate multi-well plates at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours in the incubator.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A common concentration range to test is 1-30 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assays
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.
The CellTiter-Glo® assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cells treated with this compound in an opaque-walled 96-well plate
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Apoptosis Assays
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Western blotting can be used to detect the cleavage of caspases and PARP, which are hallmarks of apoptosis.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) ± SD | % Viability ± SD |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 ± 6.4 |
| 1 | 1.18 ± 0.06 | 94.4 ± 4.8 |
| 5 | 0.95 ± 0.05 | 76.0 ± 4.0 |
| 10 | 0.63 ± 0.04 | 50.4 ± 3.2 |
| 20 | 0.31 ± 0.03 | 24.8 ± 2.4 |
| 30 | 0.15 ± 0.02 | 12.0 ± 1.6 |
Table 2: Effect of this compound on Cell Viability (CellTiter-Glo® Assay)
| This compound Concentration (µM) | Luminescence (RLU) ± SD | % Viability ± SD |
| 0 (Vehicle) | 850,000 ± 42,500 | 100 ± 5.0 |
| 1 | 816,000 ± 38,760 | 96.0 ± 4.6 |
| 5 | 637,500 ± 31,875 | 75.0 ± 3.8 |
| 10 | 425,000 ± 21,250 | 50.0 ± 2.5 |
| 20 | 212,500 ± 10,625 | 25.0 ± 1.3 |
| 30 | 102,000 ± 5,100 | 12.0 ± 0.6 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| This compound Concentration (µM) | Viable Cells (%) ± SD | Early Apoptotic Cells (%) ± SD | Late Apoptotic/Necrotic Cells (%) ± SD |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 60.5 ± 3.5 | 25.8 ± 2.2 | 13.7 ± 1.8 |
| 20 | 35.1 ± 2.8 | 45.3 ± 3.1 | 19.6 ± 2.5 |
| 30 | 15.8 ± 1.9 | 55.7 ± 4.0 | 28.5 ± 3.3 |
Table 4: Western Blot Densitometry Analysis of Apoptosis Markers
| This compound Concentration (µM) | Cleaved Caspase-3 / β-actin (Relative Intensity) ± SD | Cleaved PARP / β-actin (Relative Intensity) ± SD |
| 0 (Vehicle) | 0.12 ± 0.03 | 0.08 ± 0.02 |
| 10 | 1.58 ± 0.15 | 1.25 ± 0.11 |
| 20 | 3.25 ± 0.28 | 2.89 ± 0.21 |
| 30 | 5.78 ± 0.45 | 4.95 ± 0.38 |
Summary and Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of the AMPK activator this compound on cell viability and apoptosis. The MTT and CellTiter-Glo® assays offer robust methods for quantifying cell viability, while Annexin V/PI staining and western blotting provide detailed insights into the induction of apoptosis. By following these detailed procedures, researchers can effectively characterize the cellular responses to this compound treatment, contributing to a deeper understanding of its therapeutic potential. The provided tables and diagrams serve as templates for data presentation and visualization of the experimental workflows and underlying signaling pathways.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. AMPK: The Energy Sensor at the Crossroads of Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autophagy Detection Using GSK621
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GSK621, a potent and specific AMP-activated protein kinase (AMPK) activator, for the induction and detection of autophagy in mammalian cells. The following sections detail the mechanism of action of this compound, its effects on autophagy signaling, and detailed protocols for quantifying autophagy using various established methods.
Introduction to this compound-Induced Autophagy
This compound is a valuable tool for studying the role of AMPK in autophagy and for screening potential autophagy-modulating compounds. AMPK, a crucial cellular energy sensor, is a key regulator of autophagy.[1] Activation of AMPK by this compound initiates a signaling cascade that leads to the induction of autophagy, a cellular process of "self-eating" that degrades and recycles damaged organelles and proteins to maintain cellular homeostasis. This compound has been shown to induce autophagy in various cell lines, including acute myeloid leukemia (AML) cells and osteoblasts.[1][2]
Mechanism of Action
This compound directly activates AMPK, leading to the phosphorylation of its downstream targets.[1] A key event in this compound-induced autophagy is the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1) at Serine 555.[1] This activation of ULK1 is a critical step in the initiation of autophagosome formation. The activation of AMPK by this compound can also inhibit the mammalian target of rapamycin complex 1 (mTORC1), a negative regulator of autophagy, further promoting the autophagic process.
Key Autophagy Detection Methods
The induction of autophagy by this compound can be monitored and quantified using several well-established techniques. The choice of method will depend on the specific experimental goals, available equipment, and cell type. It is recommended to use a combination of at least two different methods to confirm the results.
Here, we provide detailed protocols for three commonly used methods:
-
Western Blotting for LC3-II Conversion: This method quantifies the conversion of the soluble form of microtubule-associated protein 1 light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.
-
Immunofluorescence for LC3 Puncta Formation: This technique allows for the visualization and quantification of LC3-II that has been recruited to autophagosome membranes, appearing as distinct puncta within the cytoplasm.
-
Flow Cytometry for Autophagy Flux: Flow cytometry-based assays can provide a high-throughput, quantitative measurement of autophagy at the single-cell level.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from autophagy assays following treatment with this compound. Note that these values can vary depending on the cell type, experimental conditions, and the specific assay used.
Table 1: this compound Concentration and Incubation Times for Autophagy Induction
| Cell Type | This compound Concentration (µM) | Incubation Time (hours) | Reference |
| Acute Myeloid Leukemia (AML) cells | 13-30 (IC50) | 96 (for proliferation) | |
| AML cells and primary AML samples | 30 | 24 (for autophagy) | |
| Osteoblasts (MC3T3-E1) | 10 | 2 |
Table 2: Quantification of Autophagy Markers after this compound Treatment
| Assay | Cell Type | This compound Treatment | Observed Effect | Reference |
| Western Blot | AML cells | 30 µM for 24h | Increased phosphorylation of AMPKα (T172), ACC (S79), and ULK1 (S555) | |
| Western Blot | Osteoblasts | 10 µM for 2h | Significant increase in ULK1 phosphorylation at Ser-317, upregulation of Beclin-1, ATG-5, and LC3B-II, and degradation of p62 | |
| Visual Assessment | AML cells | 30 µM for 24h | Formation of numerous intracytoplasmic vacuoles, including autophagosomes |
Experimental Protocols
Western Blotting for LC3-II Conversion
This protocol details the detection and quantification of LC3-I to LC3-II conversion as a measure of autophagy induction by this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 10-30 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Optional: To measure autophagic flux, include a condition where cells are co-treated with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I, LC3-II, p62, and the loading control using image analysis software (e.g., ImageJ).
-
Calculate the LC3-II/LC3-I ratio or normalize the LC3-II band intensity to the loading control.
-
Normalize the p62 band intensity to the loading control. A decrease in p62 levels indicates increased autophagic flux.
-
Immunofluorescence for LC3 Puncta Formation
This protocol describes the visualization and quantification of LC3 puncta in cells treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cells grown on sterile glass coverslips in 24-well plates
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or 50 µg/mL digitonin in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Treat cells with this compound (e.g., 10-30 µM) or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating coverslips in blocking buffer for 30-60 minutes at room temperature.
-
Incubate with primary anti-LC3B antibody (e.g., 1:200 dilution in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., 1:500 dilution in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Wash cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters.
-
-
Data Analysis:
-
Manually or automatically count the number of LC3 puncta per cell in a significant number of cells (at least 50 cells per condition).
-
Calculate the average number of LC3 puncta per cell for each treatment group.
-
An increase in the number of LC3 puncta indicates autophagy induction.
-
Flow Cytometry for Autophagy Detection
This protocol provides a method for the quantitative analysis of autophagy in a cell population using flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
PBS
-
Autophagy detection kit (e.g., containing a fluorescent autophagosome marker and lysosomal inhibitor) or individual reagents.
-
Fixation and permeabilization buffers (if using intracellular antibody staining)
-
Anti-LC3B antibody and a fluorescently labeled secondary antibody (for intracellular staining)
-
Flow cytometer
Procedure (Example using a fluorescent dye that accumulates in autophagosomes):
-
Cell Seeding and Treatment:
-
Seed cells in 6-well or 12-well plates.
-
Treat cells with this compound (e.g., 10-30 µM) or vehicle control for the desired time.
-
Include a positive control (e.g., starvation or rapamycin) and a negative control.
-
To measure autophagic flux, include a condition with a lysosomal inhibitor.
-
-
Staining:
-
Harvest the cells by trypsinization or gentle scraping.
-
Wash the cells with PBS.
-
Resuspend the cells in the staining solution containing the fluorescent autophagy probe, according to the manufacturer's instructions.
-
Incubate for the recommended time at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells with PBS.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Collect data from a sufficient number of events (e.g., 10,000-20,000 cells per sample).
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the mean or median fluorescence intensity (MFI) for each sample.
-
An increase in MFI in this compound-treated cells compared to the control indicates an increase in autophagosome accumulation.
-
The difference in MFI between samples with and without a lysosomal inhibitor represents the autophagic flux.
-
Visualizations
Signaling Pathway of this compound-Induced Autophagy
Caption: this compound activates AMPK, which in turn promotes autophagy by directly activating ULK1 and inhibiting mTORC1.
Experimental Workflow for Western Blotting
Caption: A streamlined workflow for detecting autophagy via Western blotting after this compound treatment.
Logical Relationship for Interpreting Autophagy Flux
Caption: Interpreting autophagic flux by comparing LC3-II levels with and without a lysosomal inhibitor.
References
Application Notes and Protocols for Studying GSK621 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK621 is a potent and specific activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK can inhibit anabolic pathways, such as protein synthesis via the mTORC1 pathway, and promote catabolic processes like autophagy and fatty acid oxidation.[1][2] These mechanisms make AMPK an attractive therapeutic target in various diseases, including cancer. This compound has demonstrated preclinical efficacy in inducing apoptosis and autophagy in cancer cell lines, particularly in acute myeloid leukemia (AML) and glioma.[2][3] These application notes provide detailed protocols for utilizing animal models to study the in vivo efficacy of this compound, with a focus on AML xenograft models.
Mechanism of Action of this compound
This compound directly activates AMPK, leading to the phosphorylation of its α-subunit at Threonine 172 (Thr172). This activation initiates a downstream signaling cascade that impacts multiple cellular processes. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Furthermore, this compound-mediated AMPK activation can lead to the induction of autophagy through the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1). In the context of AML, the cytotoxic effects of this compound are linked to the co-activation of AMPK and mTORC1, leading to a synthetic lethal interaction that involves the stress response pathway.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MOLM-14 | 13-30 | |
| OCI-AML3 | 13-30 | |
| HL-60 | 13-30 | |
| MV4-11 | 13-30 | |
| Kasumi-1 | 13-30 | |
| HEL | 13-30 |
In Vivo Efficacy of this compound in a MOLM-14 Xenograft Model
| Treatment Group | Dosage and Administration | Median Survival (Days) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | DMSO/PEG300/Tween-80/Saline, i.p., twice daily | (Example: 25) | 0 | |
| This compound | 30 mg/kg, i.p., twice daily | (Example: 40) | (Example: >50) |
Note: Example data is provided for illustrative purposes. Actual results will vary based on experimental conditions.
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol describes the determination of cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
AML cell lines (e.g., MOLM-14)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed AML cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the log of the this compound concentration.
Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat AML cells with this compound or vehicle control for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis for AMPK Pathway Activation
This protocol outlines the detection of phosphorylated AMPK (p-AMPK) and phosphorylated ACC (p-ACC) as markers of this compound-induced AMPK activation.
Materials:
-
AML cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC, and an antibody against a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 2-6 hours). Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Efficacy Study in an AML Xenograft Mouse Model
This protocol describes the establishment of a MOLM-14 xenograft model and the evaluation of this compound efficacy.
Animals:
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
Materials:
-
MOLM-14 cells
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Procedure:
-
Cell Preparation and Injection: a. Culture MOLM-14 cells under standard conditions. b. On the day of injection, harvest and wash the cells with sterile PBS. c. Resuspend the cells in PBS at a concentration of 2 x 10⁶ cells per 200 µL. d. Inject the cell suspension intravenously into the tail vein of the mice.
-
Treatment: a. Once leukemia is established (typically monitored by peripheral blood sampling for human CD45+ cells), randomize the mice into treatment and control groups. b. Prepare the this compound formulation. A stock solution in DMSO can be diluted in a vehicle containing PEG300, Tween-80, and saline. c. Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection twice daily.
-
Monitoring: a. Monitor the tumor burden by measuring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen at defined time points. b. Measure the body weight of the mice regularly as an indicator of toxicity. c. Monitor the survival of the mice and record the date of euthanasia or death.
-
Endpoint Analysis: a. At the end of the study, harvest tumors and relevant tissues. b. Tissues can be processed for histopathology, immunohistochemistry (e.g., for p-AMPK), Western blotting, or flow cytometry to assess the pharmacodynamic effects of this compound.
Concluding Remarks
The protocols outlined in these application notes provide a framework for the preclinical evaluation of the AMPK activator this compound. The use of relevant animal models, such as the MOLM-14 AML xenograft, is crucial for understanding the in vivo efficacy and mechanism of action of this compound. Adherence to detailed and standardized protocols will ensure the generation of robust and reproducible data, which is essential for the advancement of this compound as a potential therapeutic agent.
References
- 1. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Co-activation of AMPK and mTORC1 as a new therapeutic option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GSK621 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of GSK621, a potent and specific AMP-activated protein kinase (AMPK) activator, in combination with other therapeutic agents for cancer research. The protocols outlined below are based on established methodologies and findings from various studies.
Introduction to this compound
This compound is a small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] AMPK activation can lead to the inhibition of anabolic pathways, such as mTORC1 signaling, and the activation of catabolic processes like autophagy, ultimately impacting cell growth and survival.[1][2] In various cancer models, this compound has been shown to induce apoptosis and autophagy, making it a promising agent for anti-cancer therapy.[1][2] This document focuses on the synergistic or context-dependent effects of this compound when used in combination with other drugs.
Combination Therapy Applications
This compound in Combination with Temozolomide (TMZ) for Glioma
Rationale: The combination of this compound and the alkylating agent temozolomide (TMZ) has demonstrated synergistic cytotoxicity in glioma cell lines. Activation of AMPK by this compound appears to sensitize glioma cells to the DNA-damaging effects of TMZ, leading to enhanced apoptosis.
Data Summary: The following table summarizes the observed effects of this compound and TMZ, alone and in combination, on glioma cell lines.
| Cell Line | Treatment | Concentration | Effect | Reference |
| U87MG | This compound | 10 µM | Minor effect on cell viability | |
| TMZ | 100 µM | Weak cytotoxicity and apoptosis | ||
| This compound + TMZ | 10 µM + 100 µM | Profound cytotoxicity and apoptosis | ||
| U251MG | This compound | 10 µM | Minor effect on cell viability | |
| TMZ | 100 µM | Weak cytotoxicity | ||
| This compound + TMZ | 10 µM + 100 µM | Markedly augmented cytotoxicity |
This compound in Combination with MEK Inhibitors for Melanoma
Rationale: In melanoma, the mitogen-activated protein kinase (MAPK) pathway is often hyperactive. Combining an AMPK activator like this compound with an inhibitor of a key component of this pathway, such as MEK, has shown enhanced anti-tumor activity. Inhibition of the MEK-ERK pathway appears to be a primary factor in sensitizing melanoma cells to this compound.
Data Summary: The following table summarizes the in vivo effects of this compound in combination with the MEK inhibitor MEK162.
| Animal Model | Tumor Type | Treatment | Effect | Reference |
| SCID Mice | A375 Melanoma Xenograft | This compound | Inhibition of tumor growth | |
| This compound + MEK162 | Further sensitized anti-tumor activity |
This compound in Acute Myeloid Leukemia (AML): A Case of Synthetic Lethality
Rationale: In Acute Myeloid Leukemia (AML), the cytotoxic effect of this compound is uniquely dependent on the concurrent activation of the mTORC1 pathway. This phenomenon is described as "synthetic lethality." Therefore, combining this compound with mTORC1 inhibitors would be counterproductive in this context. Instead, the focus should be on combining this compound with agents that do not inhibit mTORC1. The lethality of this compound in AML cells is abrogated by chemical or genetic ablation of mTORC1 signaling.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the manufacturer's instructions and is suitable for assessing the cytotoxic effects of this compound in combination with other drugs.
Materials:
-
This compound
-
Combination drug (e.g., Temozolomide)
-
Cancer cell lines (e.g., U87MG, U251MG)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treat the cells with single agents or combinations at the desired concentrations (e.g., 10 µM this compound and 100 µM TMZ for glioma cells). Include vehicle-treated control wells.
-
Incubate for the desired time period (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is based on standard methods for detecting apoptosis by flow cytometry.
Materials:
-
This compound
-
Combination drug (e.g., Temozolomide)
-
Cancer cell lines (e.g., U87MG)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the combination drug, or the combination of both at the desired concentrations for the indicated time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
In Vivo Xenograft Study
This is a general protocol for establishing and treating xenograft tumors in immunodeficient mice.
Materials:
-
This compound
-
Combination drug (e.g., MEK162)
-
A375 melanoma cells
-
SCID (Severe Combined Immunodeficiency) mice (4-6 weeks old)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Harvest A375 cells and resuspend them in sterile PBS, optionally mixed with Matrigel at a 1:1 ratio.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each SCID mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Administer the treatments as determined by preliminary dose-finding studies. For example, this compound can be administered via intraperitoneal (i.p.) injection.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (width)² x length / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Western Blotting for Signaling Pathway Analysis
This protocol allows for the analysis of protein phosphorylation to understand the signaling pathways affected by the drug combinations.
Materials:
-
Cell lysates from treated and control cells
-
Protein electrophoresis and transfer equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Visualizations
Caption: Signaling pathways in this compound combination therapies.
Caption: Workflow for screening this compound drug combinations.
References
Troubleshooting & Optimization
GSK621 not dissolving properly in DMSO
Welcome to the technical support center for GSK621. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on its dissolution in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound generally exhibits good solubility in DMSO. However, reported values can vary between suppliers. It is crucial to use fresh, anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed moisture can significantly decrease the solubility of the compound.[1][2] Some sources report solubility as high as 97-100 mg/mL (197.99-204.11 mM), while others state 12.5 mg/mL (25.51 mM).[1][3] For practical purposes, preparing a stock solution within the lower to mid-range of these values is recommended to ensure complete dissolution.
Q2: My this compound is not dissolving properly in DMSO at room temperature. What should I do?
A2: If you observe visible solid particles or cloudiness, several steps can be taken. First, ensure you are using fresh, anhydrous DMSO.[1] If the issue persists, you can employ gentle heating and sonication. Heating the solution in a 37°C water bath for 5-10 minutes and sonicating for 10-15 minutes can aid dissolution by increasing the kinetic energy of the molecules. Vigorous vortexing for 1-2 minutes is also recommended.
Q3: After dissolving in DMSO, my this compound precipitates when I dilute it into an aqueous buffer or cell culture medium. How can I prevent this?
A3: This common issue, known as "salting out," occurs because this compound is poorly soluble in aqueous solutions. To mitigate this, it is advisable to perform serial dilutions of your DMSO stock solution in DMSO first to lower the concentration before adding it to your aqueous medium. When adding the final, most diluted DMSO stock to your buffer or medium, do so drop-wise while vortexing or stirring to facilitate rapid mixing and prevent precipitation. It is also important to keep the final concentration of DMSO in your cell-based assays low, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity.
Q4: Can I store this compound in a DMSO stock solution? If so, under what conditions?
A4: Yes, this compound can be stored as a stock solution in DMSO. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -80°C for up to one year. For shorter-term storage, -20°C for up to one month is also acceptable.
Q5: Are there any alternative solvents to DMSO for this compound?
A5: While DMSO is the most common solvent for this compound, other options can be explored if DMSO is incompatible with your experimental setup. For in vivo applications, co-solvent systems are often necessary. Common formulations include combinations of DMSO with PEG300, Tween-80, and saline, or with corn oil. For in vitro assays where DMSO might interfere, novel solvents like zwitterionic liquids (ZILs) or Cyrene™ are emerging as potential alternatives, though their compatibility with this compound would need to be empirically determined.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound in DMSO.
| Problem | Possible Cause | Recommended Solution |
| Visible solid particles or cloudiness in DMSO solution. | 1. Hygroscopic DMSO: DMSO has absorbed moisture from the air, reducing its solvating power. 2. Insufficient Mixing: The compound has not been adequately mixed. 3. Low Temperature: The ambient temperature is too low for efficient dissolution. 4. Concentration Exceeds Solubility: The intended concentration is higher than the solubility limit. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Vortex vigorously for 1-2 minutes. If particles remain, sonicate in a water bath for 10-15 minutes. 3. Gently warm the solution in a 37°C water bath for 5-10 minutes. 4. Prepare a more dilute stock solution (e.g., 5 mM or 10 mM). |
| Compound precipitates upon dilution into aqueous media. | 1. Poor Aqueous Solubility: this compound is inherently less soluble in aqueous solutions. 2. Rapid Change in Solvent Polarity: Abruptly transferring from 100% DMSO to an aqueous environment. | 1. Add the DMSO stock solution to the aqueous medium slowly and drop-wise while vortexing or stirring. 2. Perform serial dilutions of the stock in DMSO first to lower the concentration before the final dilution into the aqueous medium. |
| Inconsistent experimental results. | 1. Compound Degradation: Improper storage of the stock solution. 2. Inaccurate Concentration: Incomplete dissolution leading to a lower effective concentration. | 1. Aliquot stock solutions to avoid freeze-thaw cycles and store at -80°C. Prepare fresh solutions for critical experiments. 2. Visually confirm complete dissolution before use. If necessary, centrifuge the stock and use the supernatant for experiments, noting that the concentration may be lower than calculated. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 489.91 g/mol )
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Calibrated pipettes
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Vortex mixer
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Water bath sonicator
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Water bath at 37°C
Procedure:
-
Preparation: Bring the vial of this compound and the bottle of anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out 4.9 mg of this compound and transfer it to a sterile microcentrifuge tube.
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Solvent Addition: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.
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Initial Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes.
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Sonication (if necessary): If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
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Gentle Heating (if necessary): If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
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Final Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Storage: For long-term storage, aliquot the stock solution into smaller volumes and store at -80°C.
Visualizations
This compound Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound dissolution in DMSO.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound as an AMPK activator.
References
Technical Support Center: Optimizing GSK621 Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GSK621 for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific and potent activator of AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism, cell growth, and autophagy.[3] this compound activates AMPK by promoting the phosphorylation of its catalytic alpha subunit at threonine 172.[1] This activation can lead to various downstream effects, including the inhibition of the mTOR signaling pathway, induction of autophagy, and ultimately, apoptosis in certain cell types.
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A2: Based on published studies, a common starting concentration range for this compound in in vitro cytotoxicity assays is between 1 µM and 100 µM. For many cancer cell lines, including acute myeloid leukemia (AML) and glioma cells, the half-maximal inhibitory concentration (IC50) has been reported to be in the range of 13-30 µM. For initial screening, a broad, logarithmic dilution series (e.g., 0.1, 1, 10, 50, 100 µM) is recommended to determine the approximate effective range for your specific cell line.
Q3: How long should I incubate cells with this compound?
A3: The optimal incubation time for this compound can vary depending on the cell line and the specific endpoint being measured. Common incubation periods in cytotoxicity assays range from 24 to 96 hours. Shorter incubation times (e.g., 2-4 hours) may be sufficient to observe early signaling events like AMPK phosphorylation, while longer incubation times (e.g., 48-72 hours) are typically required to observe significant cytotoxicity and apoptosis. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for your experimental system.
Q4: What solvent should I use to dissolve this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when optimizing this compound concentration for your cytotoxicity assays.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low or no cytotoxic effect observed | - this compound concentration is too low- Incubation time is too short- Cell line is resistant to this compound- Inactive compound | - Test a broader and higher concentration range of this compound.- Increase the incubation time (e.g., up to 72 or 96 hours).- Confirm the activation of AMPK by Western blot for phosphorylated AMPK as a positive control for this compound activity.- Verify the purity and activity of your this compound compound. |
| High background signal in control wells | - Contamination of reagents or cultures- High cell seeding density- Assay interference from media components (e.g., phenol red) | - Use fresh, sterile reagents and maintain aseptic cell culture techniques.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.- Use phenol red-free medium if you suspect interference with colorimetric or fluorescent readouts. |
| IC50 value is significantly different from published data | - Different cell line or passage number- Variations in experimental conditions (e.g., cell density, serum concentration)- Different cytotoxicity assay used | - Ensure you are using the same cell line and a consistent passage number.- Standardize all experimental parameters and report them in your methodology.- Be aware that different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity) and can yield different IC50 values. |
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial reductases.
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Cell Seeding:
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Harvest and count cells that are in the exponential growth phase.
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
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Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
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This compound Treatment:
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Prepare a stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
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Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
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Formazan Solubilization and Absorbance Measurement:
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Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
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Gently shake the plate for 5-15 minutes to ensure complete dissolution.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
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2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.
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Cell Seeding and this compound Treatment: Follow the same procedure as for the MTT assay.
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Collection of Supernatant:
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After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
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Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
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LDH Reaction:
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Prepare the LDH reaction mixture according to the manufacturer's instructions of your LDH assay kit.
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Add the reaction mixture to each well containing the supernatant.
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Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
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-
Absorbance Measurement:
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Measure the absorbance at the wavelength specified in the kit protocol (commonly 490 nm).
-
-
Data Analysis:
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Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
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Calculate the percentage of cytotoxicity for each this compound concentration according to the kit's formula.
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound Cytotoxicity Screening
| Cell Type | Recommended Starting Range (µM) | Reported IC50 Range (µM) | Reference |
| Acute Myeloid Leukemia (AML) Cells | 1 - 50 | 13 - 30 | |
| Glioma Cells | 1 - 50 | ~25 | |
| Melanoma Cells | 1 - 50 | Not explicitly stated, but effective at these concentrations | |
| Osteoblasts | 1 - 25 | Not cytotoxic at these concentrations, but shows protective effects |
Visualizations
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
Caption: General workflow for a cytotoxicity assay to determine IC50.
Caption: A decision tree for troubleshooting common cytotoxicity assay issues.
References
Potential off-target effects of GSK621
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK621, a potent activator of AMP-activated protein kinase (AMPK). This guide is intended for researchers, scientists, and drug development professionals to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific and potent activator of AMP-activated protein kinase (AMPK).[1][2] It functions by promoting the phosphorylation of the catalytic alpha subunit of AMPK at threonine 172 (Thr172), which is a key marker for AMPK activation.[2] This activation leads to a cascade of downstream signaling events that regulate cellular metabolism and growth.
Q2: What are the known downstream effects of this compound-mediated AMPK activation?
A2: Activation of AMPK by this compound has been shown to induce several downstream cellular processes:
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Inhibition of mTORC1 signaling: In many cell types, AMPK activation negatively regulates the mammalian target of rapamycin complex 1 (mTORC1) pathway, a key regulator of cell growth and proliferation.[1][3] However, in acute myeloid leukemia (AML) cells, a unique synthetic lethal interaction has been observed where mTORC1 activity is preserved despite AMPK activation.
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Induction of Autophagy and Apoptosis: this compound treatment can trigger autophagy and caspase-dependent apoptosis in various cancer cell lines, including AML and glioma cells.
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Induction of Endoplasmic Reticulum (ER) Stress: this compound can induce the unfolded protein response (UPR), characterized by the phosphorylation of PERK and eIF2α. This leads to the upregulation of the transcription factor ATF4.
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Phosphorylation of AMPK substrates: Activated AMPK phosphorylates downstream targets such as Acetyl-CoA Carboxylase (ACC) at Ser79 and ULK1 at Ser555.
Q3: What is the reported potency of this compound in cell-based assays?
A3: In a panel of 20 acute myeloid leukemia (AML) cell lines, this compound demonstrated IC50 values ranging from 13 to 30 μM for reducing cell proliferation. A concentration of 30 μM has been frequently used in cell culture experiments to achieve robust AMPK activation and downstream effects.
Q4: Is there any information on the off-target effects of this compound?
Q5: Has this compound been used in clinical trials?
A5: Based on available information, there is no evidence to suggest that this compound has entered clinical trials. Its use appears to be primarily for preclinical research purposes.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| No significant increase in p-AMPK (Thr172) after this compound treatment. | 1. Suboptimal this compound concentration: The effective concentration can be cell-type dependent. 2. Poor this compound solubility or stability: Improper dissolution or storage can lead to inactive compound. 3. Low AMPK expression in the cell line: Some cell lines may have very low endogenous levels of AMPKα. 4. Issues with Western blot protocol: Inefficient protein extraction, transfer, or antibody issues. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 5-50 μM) to determine the optimal concentration for your cell line. 2. Ensure proper handling: Prepare fresh stock solutions in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Confirm AMPKα expression: Run a Western blot for total AMPKα to ensure the protein is present in your cell lysate. 4. Optimize Western blot protocol: Use lysis buffers containing phosphatase inhibitors and follow a validated protocol for phospho-protein detection. |
| AMPK is activated, but expected downstream effects (e.g., apoptosis) are not observed. | 1. Cell-type specific resistance: Some cell lines may have intrinsic resistance mechanisms. For example, activation of the MEK-ERK pathway has been identified as a resistance factor in melanoma cells. 2. Synthetic lethality context is missing: In AML cells, the cytotoxic effects of this compound are dependent on the co-activation of mTORC1. 3. Experimental timeline is too short: The induction of apoptosis or other phenotypic changes may require longer incubation times. | 1. Investigate resistance pathways: If resistance is suspected, probe for the activation of survival pathways (e.g., p-ERK). Co-treatment with inhibitors of these pathways may be necessary. 2. Assess mTORC1 activity: In relevant cancer models, check the phosphorylation status of mTORC1 substrates like p70S6K to understand the signaling context. 3. Perform a time-course experiment: Analyze endpoints at multiple time points (e.g., 24, 48, 72 hours) to capture the full effect of the treatment. |
| Unexpected cellular phenotype observed that doesn't align with known AMPK functions. | 1. Potential off-target effects: this compound may be interacting with other kinases or cellular proteins. 2. AMPK-independent effects of downstream signaling: The observed phenotype might be a result of the induced ER stress or other signaling branches that can have pleiotropic effects. | 1. Use an AMPKα knockout/knockdown model: The most definitive way to confirm on-target effects is to show that the phenotype is lost in cells lacking AMPKα. 2. Use a structurally distinct AMPK activator: Compare the phenotype induced by this compound with that of another direct AMPK activator (e.g., A-769662) to see if the effect is consistent. 3. Inhibit downstream pathways: If ER stress is suspected as a mediator, try to modulate this pathway to see if the phenotype is altered. |
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (Proliferation) | Panel of 20 AML cell lines | 13-30 µM | |
| Effective Concentration (in vitro) | Various cell lines | ~30 µM | |
| Dosage (in vivo) | Nude mice with MOLM-14 xenografts | 30 mg/kg (i.p.) |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-mediated AMPK activation and its downstream effects.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Experimental Protocols
1. Protocol: Western Blot for AMPK and ACC Phosphorylation
This protocol is for verifying the activation of AMPK by this compound through the analysis of p-AMPK (Thr172) and a downstream target, p-ACC (Ser79).
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Cell Seeding and Treatment:
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Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
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Allow cells to adhere overnight.
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Treat cells with the desired concentration of this compound (e.g., a dose-response of 0, 5, 10, 20, 30 µM) for a specified time (e.g., 2-6 hours). Include a vehicle control (DMSO).
-
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Protein Extraction:
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Aspirate the media and wash the cells once with ice-cold PBS.
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Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
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-
Western Blotting:
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Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
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Load 20-30 µg of protein per lane on an SDS-PAGE gel.
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Perform electrophoresis to separate the proteins.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to reduce non-specific antibody binding.
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Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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2. Protocol: Cell Viability Assay (MTT or equivalent)
This protocol measures the effect of this compound on cell proliferation and viability.
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Cell Seeding:
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
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Allow cells to adhere overnight.
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Treatment:
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Treat cells with a serial dilution of this compound (e.g., 0 to 100 µM) in fresh media. Include a vehicle-only control.
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Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
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MTT Assay:
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Add 10 µL of MTT reagent (5 mg/mL) to each well.
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Incubate the plate for 3-4 hours at 37°C until formazan crystals form.
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Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
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Mix gently on an orbital shaker to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Normalize the absorbance values to the vehicle control.
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Plot the normalized values against the log of the this compound concentration to determine the IC50 value.
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3. Protocol: Validation of On-Target Effects using AMPKα Knockdown
This protocol describes how to confirm that the observed effects of this compound are mediated by AMPK.
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Cell Line Generation:
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Generate a stable cell line with reduced AMPKα expression using shRNA or CRISPR/Cas9 technology.
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Select and validate clones that show significant knockdown or knockout of AMPKα protein by Western blot.
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Use a non-targeting shRNA or a control CRISPR vector as the appropriate control cell line.
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Comparative Experiment:
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Plate both the control and the AMPKα knockdown/knockout cell lines.
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Treat both cell lines with this compound at the effective concentration determined previously, alongside a vehicle control.
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Perform the assay of interest (e.g., cell viability, apoptosis assay, or Western blot for a downstream marker).
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Interpretation:
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If the effect of this compound is significantly diminished or completely absent in the AMPKα knockdown/knockout cells compared to the control cells, it strongly suggests that the effect is on-target and mediated by AMPK.
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If the effect persists in the absence of AMPKα, it indicates a potential off-target mechanism.
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References
How to prevent GSK621 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using GSK621 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. By activating AMPK, this compound can influence various downstream pathways involved in processes such as autophagy, apoptosis, and cell proliferation. It is often used in research to investigate the therapeutic potential of AMPK activation in various diseases, including cancer.
Q2: What are the common challenges when working with this compound in cell culture?
The most common challenge encountered when working with this compound is its low aqueous solubility, which can lead to precipitation in cell culture media. This can result in inconsistent experimental outcomes and difficulty in determining the accurate effective concentration.
Q3: How can I visually identify this compound precipitation in my cell culture?
This compound precipitation can manifest in several ways:
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Cloudiness or turbidity: The media may appear hazy or milky.
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Visible particles: Small, crystalline particles may be observed floating in the media or settled at the bottom of the culture vessel.
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Thin film: A thin, translucent film may form on the surface of the media.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
Issue: Precipitation observed in cell culture media after adding this compound.
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound is inherently insoluble in water and aqueous solutions like cell culture media. Direct addition of a DMSO stock to the media can cause it to crash out. |
| Solution: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions to the final working concentration. Ensure the final DMSO concentration in the media is low (typically <0.5%) to minimize solvent toxicity. | |
| High Final Concentration | The desired experimental concentration of this compound may exceed its solubility limit in the cell culture media. |
| Solution: Determine the optimal concentration range for your experiments. If a high concentration is necessary, consider using specialized media formulations or solubility enhancers, though these should be validated for their effects on your specific cell line. | |
| Improper Dilution Technique | Rapidly adding the concentrated DMSO stock directly into the full volume of media can create localized high concentrations, leading to immediate precipitation. |
| Solution: Employ a stepwise dilution method. First, pre-dilute the DMSO stock in a small volume of media, vortexing gently to mix. Then, add this intermediate dilution to the final volume of media. | |
| Media Composition and pH | The neutral pH (around 7.2-7.4) of standard cell culture media contributes to the low solubility of this compound. Some media components, like certain salts or proteins, may also interact with the compound. |
| Solution: While altering the pH of the entire culture media is not feasible, ensuring proper dissolution of the stock solution is critical. One supplier suggests that for dissolving this compound in DMSO, adjusting the pH to 1 with HCl can aid dissolution. However, this acidic stock must be neutralized and highly diluted before adding to cells. | |
| Temperature Fluctuations | Changes in temperature can affect the solubility of chemical compounds. |
| Solution: Warm the cell culture media to 37°C before adding the this compound stock solution. Maintain consistent temperature throughout the experiment. | |
| Extended Incubation Times | Over long-term experiments, the stability of this compound in the aqueous environment of the cell culture media may decrease, leading to precipitation over time. |
| Solution: For long-term studies, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours. |
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 28.5 mg/mL[1] | One supplier indicates solubility up to 100 mg/mL (204.11 mM) in fresh DMSO.[2] Moisture-absorbing DMSO can reduce solubility.[2] |
| 12.5 mg/mL (25.51 mM) | Ultrasonic treatment and adjusting the pH to 1 with HCl can aid dissolution.[3] | |
| Water | Insoluble[1] | |
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Aseptically weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution (MW: 489.91), you will need 4.8991 mg.
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Add the this compound powder to a sterile microcentrifuge tube.
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Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
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Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved.
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If dissolution is slow, briefly sonicate the tube in a water bath.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) cell culture media
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Sterile tubes
Procedure:
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Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
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Perform a serial dilution of the stock solution in pre-warmed cell culture media to achieve the final desired concentration.
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Example for a 10 µM final concentration in 10 mL of media:
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Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of media to get a 10 µM solution.
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Add the desired volume of this intermediate dilution to your final volume of media. Alternatively, for a final volume of 10 mL, add 10 µL of the 10 µM intermediate solution.
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-
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Mix the final working solution gently by inverting the tube or swirling. Avoid vigorous vortexing.
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Immediately add the this compound-containing media to your cells.
Visualizations
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for the preparation of this compound stock and working solutions to minimize precipitation.
Signaling Pathway Context: AMPK Activation
While this compound precipitation is a physicochemical issue, its biological target is AMPK. Understanding the AMPK pathway can provide context for your experiments.
Caption: Simplified diagram of AMPK activation by this compound and its downstream cellular effects.
References
GSK621 stability in solution and storage conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of the AMPK activator, GSK621.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I store the solid (powder) form of this compound?
This compound powder is stable for extended periods when stored correctly. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] One supplier guarantees stability for at least four years when stored at -20°C.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
Once this compound is dissolved in a solvent, the storage conditions are critical to maintaining its activity. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] Recommended storage is at -80°C for up to 2 years or -20°C for up to 1 year.[5] However, some sources suggest shorter stability of 1 to 6 months at -20°C, so it is best to consult the manufacturer's specific recommendations. For in vivo experiments, it is always best to use freshly prepared solutions on the same day.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
Standard laboratory safety practices should be followed. This includes wearing powder-free nitrile gloves, a lab coat, and eye protection. If there is a risk of splashing, a full-face shield is recommended. Handling should occur in a well-ventilated area to avoid inhalation of dust or aerosols.
Solution Preparation and Stability
Q4: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is reported to be insoluble in water and ethanol. For higher concentrations in DMSO, warming the solution to 37°C or using an ultrasonic bath may be necessary to aid dissolution. It is advisable to use fresh, anhydrous DMSO, as moisture can reduce solubility.
Q5: My this compound has precipitated out of solution. What can I do?
If precipitation occurs during preparation, gentle warming and/or sonication can be used to help redissolve the compound. This is a common issue, especially when preparing aqueous dilutions from a concentrated DMSO stock.
Q6: How can I prepare this compound for in vivo animal experiments?
Directly dissolving this compound in aqueous buffers for injection is not feasible due to its poor water solubility. Therefore, a suspension or specific formulation is required. Several protocols are available, often involving a combination of solvents like DMSO, PEG300, Tween-80, or corn oil. It is crucial to note that some of these formulations result in a suspension, not a clear solution.
Experimental Usage and Mechanism of Action
Q7: What is the mechanism of action for this compound?
This compound is a specific and potent activator of AMP-activated protein kinase (AMPK). It functions by increasing the phosphorylation of the AMPKα subunit at the Threonine-172 (T172) residue, which is a key marker of AMPK activation.
Q8: What are the primary downstream effects of this compound-induced AMPK activation?
Activation of AMPK by this compound triggers several downstream signaling events. Key effects observed in various cell lines include:
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Inhibition of mTOR Signaling : Activated AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.
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Induction of Autophagy : this compound promotes autophagy, a cellular recycling process, partly through the phosphorylation of ULK1.
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Induction of Apoptosis : In cancer cell lines, this compound has been shown to induce programmed cell death (apoptosis).
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Unfolded Protein Response (UPR) : The compound can induce phosphorylation of eIF2α, a key event in the UPR.
Q9: What is a typical effective concentration of this compound in cell culture experiments?
The effective concentration can vary depending on the cell type and the duration of treatment. In studies with acute myeloid leukemia (AML) cell lines, IC50 values (the concentration that inhibits 50% of cell proliferation) ranged from 13 to 30 μM after 4 days of treatment. Concentrations around 30 μM are commonly used to robustly induce downstream effects like autophagy and apoptosis in vitro.
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Citation(s) |
| Solid (Powder) | -20°C | ≥ 4 years | |
| -20°C | 3 years | ||
| 4°C | 2 years | ||
| In Solvent | -80°C | 1-2 years | |
| -20°C | 1 month - 1 year |
Note: Stability in solvent can vary based on the solvent used and the specific manufacturer's recommendations. Aliquoting is highly recommended to avoid freeze-thaw cycles.
Table 2: Solubility of this compound
| Solvent | Solubility | Citation(s) |
| DMSO | ≥28.5 mg/mL | |
| 30 mg/mL | ||
| 97 - 100 mg/mL | ||
| DMF | 30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 3: Example Formulations for In Vivo Use
| Formulation Components (v/v) | Final Concentration | Solution Type | Citation(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.25 mg/mL | Suspension | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | Suspension | |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
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Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 489.91 g/mol ). For example, weigh 4.9 mg of this compound.
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Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 4.9 mg, add 1 mL of DMSO.
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Solubilization: Vortex the solution thoroughly. If full dissolution is not achieved, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes until the solution is clear.
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Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage.
Protocol 2: Western Blot Analysis of AMPK Activation
This protocol describes how to assess the activation of AMPK and its direct substrate, ACC, in cultured cells following this compound treatment.
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 10-30 µM) or vehicle control (DMSO) for the specified time (e.g., 2-24 hours).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
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SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
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Phospho-AMPKα (Thr172)
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Total AMPKα
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Phospho-ACC (Ser79)
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Total ACC
-
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Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
-
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
Technical Support Center: GSK621 & Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GSK621 in Western blot experiments. While this compound is a potent AMPK activator and a valuable tool in cellular signaling research, its introduction into a Western blot workflow can sometimes coincide with technical challenges, such as high background. This guide is designed to help you distinguish between compound-specific effects and other common experimental variables that can lead to high background, ensuring clean and reliable Western blot results.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to directly cause high background in Western blots?
A1: Currently, there is no widespread evidence in the scientific literature to suggest that this compound directly causes high background in Western blots. High background is a common issue in immunoblotting and can arise from a multitude of factors, most of which are related to the assay's technical execution rather than the specific activity of a small molecule activator like this compound. However, the presence of any small molecule in your sample lysate warrants careful consideration of your experimental setup and the inclusion of appropriate controls.
Q2: How can the presence of a small molecule like this compound potentially influence my Western blot results?
A2: While this compound is not reported to interfere with the Western blot process itself, any small molecule treatment can induce cellular changes that might indirectly affect your results. For instance, this compound activates the AMP-activated protein kinase (AMPK) pathway, which can lead to changes in protein expression, phosphorylation status, and cellular processes like autophagy.[1][2][3] These biological effects, rather than a direct chemical interaction with the blotting reagents, are what you are typically aiming to measure. It is also theoretically possible, though not documented for this compound, for a small molecule to alter a protein's solubility or interaction with other proteins, which could affect its behavior during sample preparation and electrophoresis.[4]
Q3: What are the primary, more common causes of high background in Western blotting?
A3: High background in Western blots is most often attributed to one or more of the following factors:
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Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane. Inadequate blocking can result in a uniformly high background.
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Antibody Concentration: Using too high a concentration of either the primary or secondary antibody is a frequent cause of high background and non-specific bands.
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Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, leading to increased background noise.
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Membrane Handling: Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.
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Contaminated Buffers: Bacterial growth or other contaminants in your buffers can interfere with the assay and increase background.
Q4: What are the expected effects of this compound on my target protein expression?
A4: this compound is a specific and potent activator of AMPK.[3] Its primary effect is to increase the phosphorylation of AMPKα at Threonine 172, a key marker of its activation. Consequently, you should expect to see an increase in the phosphorylation of downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Serine 79 and ULK1 at Serine 555. This compound has also been shown to induce autophagy and apoptosis in some cell lines. Therefore, depending on your specific target, you might observe changes in its phosphorylation state or expression level as a downstream consequence of AMPK activation.
Troubleshooting Guide: High Background in the Presence of this compound
This guide provides a systematic approach to troubleshooting high background in your Western blots when using this compound.
Problem: Uniformly High Background
A consistent dark or grey haze across the entire blot that obscures the specific bands.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of your blocking agent (e.g., 5% non-fat milk or BSA). Extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider switching your blocking agent (e.g., from milk to BSA, especially when detecting phosphoproteins). |
| Primary Antibody Concentration Too High | Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test several more dilute concentrations. |
| Secondary Antibody Concentration Too High | Titrate your secondary antibody. A high concentration of the secondary antibody is a very common cause of high background. |
| Inadequate Washing | Increase the number and duration of your wash steps (e.g., 3-5 washes of 5-10 minutes each). Ensure you are using a sufficient volume of wash buffer to fully submerge the membrane. Add a detergent like Tween-20 to your wash buffer (typically 0.05-0.1%). |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire procedure. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash and antibody dilution buffers. Filter sterilize if necessary. |
Problem: Non-Specific Bands
The appearance of distinct, unwanted bands in addition to the band of your target protein.
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | As with uniform high background, titrate your primary antibody to find the optimal concentration that maximizes specific signal and minimizes non-specific binding. |
| Non-Specific Binding of Secondary Antibody | Run a control lane with only the secondary antibody (no primary antibody). If bands appear, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody. |
| Sample Overloading | Reduce the amount of total protein loaded per lane. Too much protein can lead to "bleed-over" between lanes and increase the likelihood of non-specific antibody binding. |
| Protein Degradation | Ensure you are using protease and phosphatase inhibitors in your lysis buffer and that you are keeping your samples on ice during preparation. |
| Cross-Reactivity of Primary Antibody | Check the antibody datasheet for known cross-reactivities. If possible, test a different antibody against your target protein. |
Experimental Protocols
Recommended Western Blot Protocol for Use with this compound
This protocol provides a detailed methodology with an emphasis on steps critical for minimizing background when analyzing samples treated with a small molecule activator like this compound.
1. Cell Lysis and Protein Quantification
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After treating your cells with the desired concentration of this compound (and vehicle control, e.g., DMSO), wash the cells twice with ice-cold PBS.
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Lyse the cells in RIPA buffer (or a suitable alternative) supplemented with a protease and phosphatase inhibitor cocktail.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, with vortexing every 10 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Sample Preparation and SDS-PAGE
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Normalize the protein concentration for all samples.
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Add Laemmli sample buffer to your protein lysates and boil at 95-100°C for 5 minutes.
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Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.
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Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer
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Transfer the proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
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After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
4. Blocking
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Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature with gentle agitation.
5. Primary Antibody Incubation
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Dilute your primary antibody in the blocking buffer at its optimal concentration (determined through titration).
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Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
6. Washing
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Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
7. Secondary Antibody Incubation
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Dilute your HRP-conjugated secondary antibody in the blocking buffer at its optimal concentration.
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Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
8. Final Washes
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Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
9. Detection
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Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
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Incubate the membrane with the ECL substrate for the recommended time.
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Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: Troubleshooting workflow for high background in Western blots.
Caption: Simplified AMPK signaling pathway activated by this compound.
References
Technical Support Center: GSK621 and Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK621 in cell culture experiments. The focus is on identifying and resolving common contamination issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific and potent activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2] AMPK activation plays a role in regulating multiple metabolic pathways, including glucose and fatty acid uptake and oxidation.[1] In research, this compound is often used to study the effects of AMPK activation on various cellular processes, including apoptosis and autophagy, particularly in the context of cancer research.[1][3]
Q2: What are the common signs of contamination in my cell culture treated with this compound?
Contamination in cell cultures, including those treated with this compound, typically presents with one or more of the following signs:
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Visual Changes: A sudden change in the color of the culture medium, often to yellow (acidic) for bacterial contamination or pink (alkaline) for fungal contamination, is a common indicator. Increased turbidity, or a cloudy appearance of the medium, is also a tell-tale sign of bacterial or yeast contamination.
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Microscopic Examination: Under a microscope, you may observe small, motile particles between your cells, which could indicate bacterial contamination. Fungal contamination may appear as filamentous structures (molds) or budding, oval-shaped cells (yeast).
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Altered Cell Growth: A sudden and unexpected decline in cell proliferation or viability, or changes in cell morphology, can also be a sign of contamination.
Q3: Could this compound itself be the source of contamination?
While it is possible for any reagent to become contaminated, it is more likely that contamination is introduced through common laboratory sources such as personnel, unfiltered air, or contaminated equipment and other reagents. This compound is a small molecule and is typically dissolved in a sterile solvent like DMSO. To minimize the risk of the this compound stock solution being a source of contamination, it is crucial to handle it using strict aseptic techniques.
Q4: What are the recommended working concentrations and storage conditions for this compound?
This compound has been shown to be effective in various cell lines with IC50 values typically ranging from 13 to 30 μM. It is important to determine the optimal concentration for your specific cell line and experimental conditions. This compound is soluble in DMSO. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guide for Cell Culture Contamination
If you suspect contamination in your cell culture experiments involving this compound, follow this step-by-step guide to identify the source and take corrective action.
Step 1: Immediate Action - Isolate and Document
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Isolate: Immediately move the suspected contaminated flask(s) to a separate, designated quarantine incubator or area to prevent cross-contamination to other cultures.
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Document: Record all details of the suspected contamination, including the date, cell line, passage number, this compound concentration, and a detailed description of your observations (e.g., medium color, turbidity, microscopic findings). Take pictures if possible.
Step 2: Identify the Type of Contaminant
Careful observation is key to identifying the type of contaminant, which will guide your response.
| Contaminant Type | Macroscopic Appearance (in medium) | Microscopic Appearance |
| Bacteria | Turbid, cloudy appearance; sudden drop in pH (medium turns yellow). | Small, moving rod-shaped or spherical particles between cells. |
| Yeast | Initially clear, becoming turbid as contamination progresses; pH may increase (medium turns pink). | Round or oval-shaped, often seen budding. |
| Mold (Fungi) | Visible filamentous growth, often appearing as a fuzzy mass; pH may increase. | Thin, multicellular filaments (hyphae). |
| Mycoplasma | No visible signs of turbidity or pH change in the early stages. | Not visible with a standard light microscope. Requires specific detection methods. |
Step 3: Decontamination and Prevention
Once contamination is confirmed, it is generally recommended to discard the contaminated cultures to prevent further spread.
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Discard Contaminated Cultures: Autoclave all contaminated flasks and media before disposal.
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Thoroughly Clean and Disinfect:
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Incubator: Clean the incubator with a disinfectant effective against the identified contaminant. Pay close attention to shelves, corners, and the water pan.
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Biosafety Cabinet: Decontaminate the entire work surface, including the sash and any equipment inside.
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Water Bath: Regularly clean and change the water in the water bath, using a biocide to prevent microbial growth.
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Review Aseptic Technique: Reinforce proper aseptic technique with all laboratory personnel. This includes proper handwashing, wearing appropriate personal protective equipment (PPE), and minimizing the time cultures are outside of the incubator and biosafety cabinet.
Step 4: Investigate the Source
To prevent future contamination, it is crucial to identify the source.
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Reagents and Media: Test all media, sera, and other reagents used in the contaminated culture for sterility.
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This compound Stock Solution: To rule out the this compound stock as the source, you can culture a small aliquot in sterile medium without cells and observe for any growth.
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Cell Stocks: If you have recently thawed a new vial of cells, test the frozen stock for contamination.
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Laboratory Environment: Ensure that the laboratory environment, including air handling systems, is properly maintained.
Experimental Protocols
Protocol 1: Sterility Testing of this compound Stock Solution
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In a sterile biosafety cabinet, add a small aliquot (e.g., 1-5 µL) of your this compound stock solution to a sterile culture flask containing 5-10 mL of sterile cell culture medium without any cells.
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Incubate the flask under the same conditions as your cell cultures (e.g., 37°C, 5% CO2).
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Observe the flask daily for at least one week for any signs of microbial growth, such as turbidity or color change.
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If the medium remains clear, it is unlikely that your this compound stock solution is the source of contamination.
Protocol 2: Mycoplasma Detection
Mycoplasma contamination is a common and insidious problem as it is not visible by standard microscopy. Regular testing is highly recommended.
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PCR-Based Detection: This is a highly sensitive and rapid method. Commercial kits are widely available.
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DNA Staining: Staining cells with a DNA-binding fluorochrome (e.g., DAPI or Hoechst) can reveal the presence of mycoplasma as small, extranuclear fluorescent particles.
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ELISA: Enzyme-linked immunosorbent assays can detect mycoplasma antigens.
Visualizations
Below are diagrams to help visualize key concepts related to this compound and cell culture troubleshooting.
Caption: Simplified signaling pathway of this compound-mediated AMPK activation.
Caption: A logical workflow for troubleshooting cell culture contamination.
References
Adjusting GSK621 treatment time for optimal AMPK activation
Welcome to the technical support center for GSK621, a potent and specific activator of AMP-activated protein kinase (AMPK). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for robust and reproducible AMPK activation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a direct activator of AMPK. It functions by binding to the AMPK complex, leading to the phosphorylation of the alpha subunit at the Threonine 172 (Thr172) residue. This phosphorylation event is a critical marker for AMPK activation and initiates a downstream signaling cascade.[1][2][3][4]
Q2: What is the recommended concentration range for this compound?
The optimal concentration of this compound is cell-type dependent. However, most in vitro studies report effective concentrations ranging from 2.5 µM to 30 µM.[1] For acute myeloid leukemia (AML) cell lines, IC50 values for proliferation inhibition are typically between 13-30 µM. In osteoblasts, significant AMPK activation has been observed at concentrations as low as 2.5 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol. For cell culture experiments, prepare a concentrated stock solution in fresh, high-quality DMSO. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. The powdered form of this compound can be stored at -20°C for up to three years, while stock solutions in DMSO can be stored at -80°C for one year or at -20°C for one month.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, focusing on achieving optimal and consistent AMPK activation.
Optimizing this compound Treatment Time
A critical parameter for successful AMPK activation is the duration of this compound treatment. The kinetics of activation can vary between cell types.
Issue: Inconsistent or weak AMPK activation (low p-AMPK signal).
Possible Cause & Solution:
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Suboptimal Treatment Time: The peak of AMPK phosphorylation may be transient. It is crucial to perform a time-course experiment to identify the optimal incubation period for your specific cell model. Based on available literature, significant AMPK activation has been observed at time points as early as 2 hours in osteoblasts and at 6 hours in AML cells. However, some studies have used longer incubation times of 24 to 48 hours for downstream functional assays. A pilot experiment with a time course (e.g., 0.5, 1, 2, 4, 6, 12, and 24 hours) is highly recommended.
| Parameter | Recommendation | Rationale |
| Initial Time Course | 0.5, 1, 2, 4, 6, 12, 24 hours | To capture the peak and duration of AMPK phosphorylation. |
| Cell Type Consideration | Perform a literature search for your specific cell line. | Activation kinetics can vary significantly between cell types. |
Western Blotting for p-AMPK (Thr172)
Western blotting is the most common method to assess AMPK activation. Here are some tips to ensure reliable results.
Issue: High background or non-specific bands on the Western blot.
Possible Causes & Solutions:
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Antibody Specificity: Ensure your primary antibody is specific for p-AMPKα (Thr172).
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Blocking Conditions: Inadequate blocking can lead to high background. Use 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature.
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Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
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Washing Steps: Increase the number and duration of washes with TBST to remove unbound antibodies.
Issue: No or weak p-AMPK signal.
Possible Causes & Solutions:
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This compound Inactivity: Ensure the this compound stock solution has been stored correctly and has not expired.
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Insufficient Protein Loading: Load an adequate amount of protein (typically 20-40 µg of total cell lysate) per lane.
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Phosphatase Activity: Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of AMPK during sample preparation.
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Suboptimal Transfer: Verify efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S.
Compound Stability and Off-Target Effects
Issue: Variability in experimental results over time.
Possible Cause & Solution:
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This compound Stability in Media: The stability of this compound in complete cell culture media over extended periods has not been extensively documented. For long-term experiments (e.g., >24 hours), it may be beneficial to replenish the media with fresh this compound to maintain a consistent concentration.
Issue: Unexpected cellular phenotypes or signaling events.
Possible Cause & Solution:
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Off-Target Effects: While this compound is considered a specific AMPK activator, like most small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. If you observe unexpected results, consider the following:
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Concentration Reduction: Test if the phenotype persists at the lower end of the effective concentration range.
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Alternative Activators: Use a structurally different AMPK activator (e.g., A-769662) as a control to confirm that the observed effect is indeed mediated by AMPK activation.
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Genetic Approaches: If possible, use genetic tools like siRNA or CRISPR to knock down AMPK and verify that the effect of this compound is abolished.
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Experimental Protocols
Detailed Protocol: Western Blot for p-AMPK (Thr172) Activation
This protocol provides a step-by-step guide for assessing this compound-induced AMPK activation in cultured cells.
1. Cell Seeding and Treatment:
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Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
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Treat cells with the desired concentration of this compound for the predetermined optimal time. Include a vehicle control (DMSO) at the same final concentration.
2. Cell Lysis:
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After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
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Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
3. Protein Quantification:
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Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE:
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Normalize the protein concentration of all samples with lysis buffer.
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Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
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Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
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Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
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Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
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Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against p-AMPKα (Thr172) overnight at 4°C with gentle agitation. Use the antibody manufacturer's recommended dilution.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times for 10 minutes each with TBST.
7. Detection:
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Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
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Visualize the protein bands using a chemiluminescence imaging system.
8. Stripping and Re-probing (Optional):
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To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
Visualizations
Caption: this compound-mediated AMPK signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting decision tree for weak p-AMPK signal.
References
GSK621 Cytotoxicity in Non-Cancerous Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the cytotoxic effects of GSK621, a potent AMP-activated protein kinase (AMPK) activator, with a specific focus on its impact on non-cancerous cell lines. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, comparative format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific and potent activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that, when activated, modulates various metabolic pathways. In many cancer cell lines, activation of AMPK by this compound leads to the inhibition of cell proliferation, induction of autophagy, and apoptosis.[1][2][3]
Q2: Is this compound cytotoxic to non-cancerous cell lines?
A2: Based on available research, this compound exhibits selective cytotoxicity towards cancer cells while showing minimal to no cytotoxic effects on the non-cancerous cell lines studied so far. For instance, studies have reported no apparent cytotoxicity in normal human astrocytes and neuronal cells at concentrations that are cytotoxic to glioma cells. Similarly, it has been found to be non-cytotoxic to human melanocytes.
Q3: What are the typical IC50 values of this compound in cancer cells?
A3: In various cancer cell lines, particularly in acute myeloid leukemia (AML) and glioma, the half-maximal inhibitory concentration (IC50) values for this compound generally range from 13 to 30 μM.
Q4: Are there any known protective effects of this compound in non-cancerous cells?
A4: Yes, some studies have indicated that this compound may have protective effects in certain non-cancerous cell types. For example, in osteoblasts, this compound has been shown to ameliorate hydrogen peroxide (H2O2)-induced damage. In hepatocytes, it has been observed to ameliorate lipid accumulation and reduce oxidative stress.
Data Presentation: Cytotoxicity of this compound
The following tables summarize the available quantitative and qualitative data on the cytotoxicity of this compound in various cell lines.
Table 1: Quantitative Cytotoxicity Data for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Observed Effects |
| U87MG | Glioma | Not specified, but cytotoxic at 10-100 μM | Inhibition of cell survival, induction of apoptosis. |
| U251MG | Glioma | Not specified, but cytotoxic | Decreased cell viability. |
| Various AML cell lines | Acute Myeloid Leukemia | 13 - 30 | Reduced proliferation, increased apoptosis. |
| A375, WM-115, SK-Mel-2 | Melanoma | Not specified, but cytotoxic | Decreased survival and proliferation, apoptosis. |
Table 2: Qualitative Cytotoxicity Data for this compound in Non-Cancerous Cell Lines
| Cell Line | Cell Type | Observation |
| Primary Human Astrocytes | Normal Brain Cells | No apparent cytotoxicity. |
| HCN-1a | Human Neuronal Cells | Failed to induce significant cytotoxicity. |
| Human Melanocytes | Normal Skin Cells | Non-cytotoxic. |
| Primary Murine Osteoblasts | Normal Bone Cells | No effect on survival or apoptosis; protective against H2O2. |
| MC3T3-E1 | Murine Osteoblastic Cells | No effect on survival or apoptosis; protective against H2O2. |
| AML12 | Normal Mouse Liver Cells | Ameliorated lipid accumulation. |
| Primary Hepatocytes | Normal Liver Cells | Ameliorated lipid accumulation and reduced oxidative stress. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines.
-
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Western Blot for AMPK Activation
-
Materials:
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AMPKα (Thr172), rabbit anti-AMPKα, rabbit anti-phospho-ACC (Ser79), rabbit anti-ACC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Apoptosis Assay (Histone-DNA ELISA)
-
Materials:
-
This compound
-
Cell culture plates
-
Cell Death Detection ELISA PLUS kit (e.g., from Roche)
-
Microplate reader
-
-
Procedure:
-
Seed cells and treat them with this compound as described for the viability assay.
-
Prepare a cell lysate according to the manufacturer's protocol of the ELISA kit. This typically involves a lysis buffer that preserves the histone-DNA complexes.
-
Transfer the lysate to the streptavidin-coated microplate.
-
Add the anti-histone-biotin and anti-DNA-POD antibodies and incubate.
-
Wash the wells to remove unbound components.
-
Add the ABTS substrate solution and incubate until color development is sufficient.
-
Measure the absorbance at 405 nm (or as specified by the kit) using a microplate reader.
-
The absorbance is directly proportional to the amount of nucleosomes in the cytoplasm, indicating the level of apoptosis.
-
Troubleshooting Guides
Issue 1: High variability in MTT assay results.
-
Possible Cause: Uneven cell seeding, contamination, or issues with the MTT reagent or solubilization.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
Check for and discard any contaminated cultures.
-
Ensure the MTT reagent is properly dissolved and protected from light.
-
Ensure complete solubilization of formazan crystals before reading the plate. Pipette up and down to mix if necessary.
-
Issue 2: No or weak signal for phospho-AMPK in Western blot.
-
Possible Cause: Ineffective this compound treatment, loss of phosphorylation during sample preparation, or antibody issues.
-
Troubleshooting Steps:
-
Verify the concentration and activity of your this compound stock.
-
Ensure that phosphatase inhibitors are included in the lysis buffer and that samples are kept on ice.
-
Optimize the primary antibody concentration and incubation time.
-
Include a positive control (e.g., a cell line known to respond to this compound or another AMPK activator like AICAR).
-
Issue 3: High background in Histone-DNA ELISA.
-
Possible Cause: Too many cells used, incomplete washing, or high levels of necrosis.
-
Troubleshooting Steps:
-
Optimize the cell number per well.
-
Ensure thorough and careful washing steps as per the kit's protocol.
-
Distinguish between apoptosis and necrosis using a complementary assay (e.g., LDH release assay for necrosis). High levels of necrosis can also lead to the release of histone-DNA complexes.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound-mediated AMPK signaling in cancer cells.
Caption: Troubleshooting unexpected this compound cytotoxicity.
References
Validation & Comparative
A Head-to-Head Comparison of GSK621 and A-769662 for AMPK Activation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two widely used direct AMP-activated protein kinase (AMPK) activators: GSK621 and A-769662. This document synthesizes available experimental data to facilitate informed decisions in the selection of the appropriate tool compound for research applications.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Its activation through phosphorylation of the catalytic α-subunit at threonine 172 (Thr172) triggers a cascade of events aimed at restoring cellular energy homeostasis. Consequently, small molecule activators of AMPK are invaluable tools for studying metabolic pathways and hold therapeutic potential for various diseases, including metabolic disorders and cancer. This guide focuses on a detailed comparison of two direct allosteric activators of AMPK, this compound and A-769662.
Mechanism of Action
Both this compound and A-769662 are direct activators of AMPK, meaning they bind to the AMPK complex to induce a conformational change that promotes its activity.
A-769662 is a well-characterized, potent, and reversible AMPK activator. It mimics the effects of AMP by allosterically activating the kinase and inhibiting its dephosphorylation at Thr172.[1][2] Its mechanism is independent of cellular AMP levels and upstream kinases like LKB1 and CaMKKβ in intact cells.[1]
This compound is also a specific and potent direct AMPK activator.[3] It induces the phosphorylation of AMPKα at Thr172 and its downstream substrate, acetyl-CoA carboxylase (ACC), at Ser79.[3] While its precise binding site on the AMPK complex is not as extensively characterized as that of A-769662, it is known to be a direct activator.
Potency and Efficacy: A Comparative Look
A study in HEPG2 human liver cancer cells directly compared the ability of this compound and A-769662 to induce the phosphorylation of ACC at Ser79, a reliable surrogate for AMPK activation. The results, measured by ELISA, indicated that this compound is a more potent activator of AMPK in this cellular context.
Furthermore, in MOLM-14 acute myeloid leukemia (AML) cells, it has been reported that 30 µM of this compound is approximately as potent as 200 µM of A-769662 in inducing the phosphorylation of downstream AMPK targets. This suggests that this compound exhibits greater potency in a cellular environment, which may be attributed to differences in cell permeability or off-target effects.
| Compound | Reported Potency | Cell Type/Assay | Reference |
| A-769662 | EC50 ~0.8 µM | Cell-free assay (partially purified rat liver AMPK) | |
| This compound | IC50 13-30 µM (for cell viability) | AML cell lines | |
| This compound vs. A-769662 | This compound is more potent than A-769662 at inducing ACC phosphorylation. | HEPG2 cells (ELISA) | |
| This compound vs. A-769662 | 30 µM this compound is as potent as 200 µM A-769662 at inducing downstream target phosphorylation. | MOLM-14 cells |
Note: The IC50 values for this compound reflect its effect on cell viability, which is a downstream consequence of AMPK activation and other potential effects, and not a direct measure of its enzymatic activation potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for comparing the two activators.
Experimental Protocols
In Vitro AMPK Kinase Assay
This assay directly measures the ability of this compound and A-769662 to activate purified AMPK.
Materials:
-
Purified recombinant AMPK (α1/β1/γ1 or other desired isoform)
-
SAMS peptide (HMRSAMSGLHLVKRR) or other suitable substrate
-
Kinase Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
This compound and A-769662 stock solutions (in DMSO)
-
P81 phosphocellulose paper (for radiolabeled assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, purified AMPK enzyme, and the SAMS peptide substrate.
-
Add varying concentrations of this compound, A-769662, or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (for ADP-Glo™ assay).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction. For the radiolabeled assay, spot the reaction mixture onto P81 phosphocellulose paper. For the ADP-Glo™ assay, add the ADP-Glo™ Reagent.
-
For the radiolabeled assay, wash the P81 paper extensively to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
For the ADP-Glo™ assay, follow the manufacturer's instructions to measure luminescence.
-
Calculate the specific activity of AMPK and determine the EC50 values for each compound.
Western Blot Analysis of AMPK Activation in Cells
This protocol details the detection of phosphorylated AMPK (pAMPK) and phosphorylated ACC (pACC) in cell lysates as a measure of AMPK activation.
Materials:
-
Cell culture reagents
-
This compound and A-769662
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: rabbit anti-pAMPKα (Thr172), rabbit anti-AMPKα, rabbit anti-pACC (Ser79), rabbit anti-ACC, and an antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound, A-769662, or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of pAMPK and pACC to total AMPK and ACC, respectively, and to the loading control.
Conclusion
Both this compound and A-769662 are valuable tools for the direct activation of AMPK. While A-769662 has a well-established in vitro potency, cellular studies suggest that this compound may be a more potent activator in intact cells. The choice between these two compounds will depend on the specific research question, the experimental system, and the desired concentration range for activation. For researchers aiming for robust AMPK activation in cellular models, this compound appears to be a highly effective option. However, for in vitro studies with purified enzymes, the well-characterized nature of A-769662 may be advantageous. It is recommended to perform pilot experiments to determine the optimal concentration and time course for each compound in the specific experimental system being used.
References
A Comparative Guide to AMPK Activators: GSK621 vs. Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent AMP-activated protein kinase (AMPK) activators: the direct activator GSK621 and the widely used indirect activator metformin. The information presented is collated from various experimental studies to aid in the selection and application of these compounds in research and drug development.
Mechanism of Action: A Tale of Two Pathways
This compound and metformin employ fundamentally different mechanisms to activate AMPK, a key regulator of cellular energy homeostasis.
This compound: The Direct Approach
This compound is a potent and specific direct activator of AMPK.[1][2] It functions by binding directly to the AMPK enzyme complex, inducing a conformational change that promotes its phosphorylation at Threonine 172 (Thr172) on the α-subunit, a critical step for its activation.[1][3] This direct activation is independent of cellular energy status, meaning it does not rely on changes in the intracellular AMP:ATP ratio.
Metformin: The Indirect Route
Metformin, a biguanide drug, is a well-established indirect activator of AMPK.[4] Its primary mechanism involves the inhibition of Complex I of the mitochondrial respiratory chain. This inhibition leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK and promote its phosphorylation by upstream kinases, most notably Liver Kinase B1 (LKB1). Metformin has also been shown to promote the formation of the AMPK αβγ heterotrimeric complex, which enhances its phosphorylation by LKB1.
Quantitative Comparison of AMPK Activation
Direct head-to-head studies comparing the potency of this compound and metformin are limited. The following tables summarize quantitative data from various studies, highlighting the different experimental contexts. It is crucial to note that direct comparison of values across different studies, cell types, and experimental conditions should be done with caution.
Table 1: this compound Quantitative Data
| Parameter | Cell Type | Value | Reference |
| IC50 (Cell Proliferation) | Acute Myeloid Leukemia (AML) cell lines | 13-30 µM | |
| Effective Concentration (AMPK Phosphorylation) | AML cell lines | 30 µM | |
| Effective Concentration (AMPK Activation) | MC3T3-E1 osteoblastic cells | 2.5-25 µM |
Table 2: Metformin Quantitative Data
| Parameter | Cell Type | Value | Incubation Time | Reference |
| Effective Concentration (AMPK Activation) | Primary rat hepatocytes | 500 µM | 1 hour | |
| Effective Concentration (AMPK Activation) | Primary rat hepatocytes | 50 µM | 7 hours | |
| Effective Concentration (AMPK Activation) | Primary rat hepatocytes | 10-20 µM | 39 hours | |
| Effective Concentration (AMPK Activation) | Bovine aortic endothelial cells | 100 µM - 1 mM | Not specified | |
| Effective Concentration (AMPK Activation) | Osteosarcoma cells | 0.1 - 2 mM | 48 hours |
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and metformin lead to different upstream signaling events for AMPK activation.
A common experimental workflow to assess AMPK activation by these compounds involves treating cells, followed by protein extraction and analysis of key phosphorylation events.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Western Blotting for Phospho-AMPK (Thr172)
This method is used to determine the phosphorylation status of AMPK, a direct indicator of its activation.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate growth medium.
-
Treat cells with various concentrations of this compound, metformin, or vehicle control for the specified duration.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AMPK (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPK.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. The ratio of phosphorylated AMPK to total AMPK is calculated to determine the level of activation.
In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)
This assay directly measures the enzymatic activity of AMPK by quantifying the phosphorylation of a synthetic peptide substrate (SAMS peptide).
1. Reaction Setup:
-
Prepare a reaction mixture containing AMPK reaction buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP), purified AMPK enzyme, and the compound of interest (this compound or metformin).
-
Add the SAMS substrate peptide to the reaction mixture.
2. Kinase Reaction:
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).
3. Quenching and Detection:
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper squares multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the SAMS peptide using a scintillation counter.
4. Data Analysis:
-
Compare the counts per minute (CPM) of the enzyme samples to control samples without the enzyme to determine the kinase activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm the direct binding of this compound to AMPK in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
1. Cell Treatment:
-
Treat intact cells with this compound or a vehicle control.
2. Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
3. Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
4. Protein Detection:
-
Analyze the amount of soluble AMPK in the supernatant by Western blotting or other protein detection methods like ELISA.
5. Data Analysis:
-
Plot the amount of soluble AMPK as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of AMPK.
Summary and Conclusion
This compound and metformin represent two distinct classes of AMPK activators with different mechanisms of action and potency profiles. This compound is a direct and potent activator, effective in the low micromolar range, making it a valuable tool for targeted AMPK activation in research. Metformin, an indirect activator, requires higher concentrations and longer incubation times to elicit its effect through metabolic stress.
The choice between this compound and metformin will depend on the specific research question. For studies requiring rapid and direct activation of AMPK, independent of cellular energy status, this compound is the superior choice. For investigations into the effects of systemic metabolic changes and long-term AMPK activation, metformin remains a clinically relevant and widely studied compound. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other AMPK modulators.
References
A Comparative Guide to the Efficacy of GSK621 and Other AMPK Activators
For researchers and professionals in drug development, understanding the nuanced differences between various AMP-activated protein kinase (AMPK) activators is crucial for designing effective therapeutic strategies. This guide provides an objective comparison of GSK621 against other common AMPK activators, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Overview of AMPK Activation
AMPK is a central regulator of cellular energy homeostasis, activated in response to metabolic stress that depletes cellular ATP levels.[1][2] Its activation initiates a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[3] AMPK activators can be broadly categorized into two groups: indirect activators that increase the cellular AMP:ATP ratio, and direct activators that allosterically bind to the AMPK complex.[4]
Comparative Efficacy of AMPK Activators
The efficacy of an AMPK activator is determined by its potency (the concentration required to elicit a half-maximal response, EC50), its mechanism of action, and its effects on cellular processes. This section provides a comparative analysis of this compound, A-769662, AICAR, and Metformin.
Quantitative Comparison of Potency
The following table summarizes the key quantitative data for each AMPK activator. It is important to note that the reported values are derived from various studies and experimental conditions, which can influence the results. A direct head-to-head comparison in a single experimental setup would provide the most accurate relative potency.
| Activator | Mechanism of Action | Potency (EC50/IC50/Effective Concentration) | Experimental Context |
| This compound | Direct, Allosteric | IC50: 13-30 µM | Inhibition of cell proliferation in a panel of 20 Acute Myeloid Leukemia (AML) cell lines.[5] |
| A-769662 | Direct, Allosteric | EC50: 0.8 µM | Activation of partially purified rat liver AMPK in a cell-free assay. |
| IC50: 3.2 µM | Inhibition of fatty acid synthesis in primary rat hepatocytes. | ||
| AICAR | Indirect (metabolized to ZMP, an AMP mimetic) | Effective Concentration: 0.5 - 2 mM | In various cell culture experiments to achieve AMPK activation. |
| Metformin | Indirect (primarily through inhibition of mitochondrial complex I) | IC50: 1.3 - 17.44 mM | Reduction of cell viability in CSF3RT618I cells at 24-72 hours. |
Note: EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
In-Cellular Comparative Potency
While cell-free assays provide a measure of direct enzymatic activation, in-cellular assays offer insights into the compound's performance in a more biologically relevant context. One study directly compared the ability of this compound and A-769662 to induce the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Serine 79, a downstream target of AMPK, in HEPG2 cells. The results indicated that this compound was more potent than A-769662 in this cell-based assay. Specifically, a 30 µM concentration of this compound was as effective as 200 µM of A-769662 in inducing the phosphorylation of ULK1 (S555) and ACC (S79), both direct substrates of AMPK, in MOLM-14 cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the AMPK signaling pathway and the typical workflow for evaluating AMPK activators can aid in understanding their mechanism of action and experimental validation.
Caption: Simplified AMPK signaling pathway.
References
Confirming GSK621 Specificity: A Comparison in Wild-Type vs. AMPK Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK621 is a potent and specific activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Its specificity is a critical factor for its use as a research tool and potential therapeutic agent. This guide provides an objective comparison of this compound's performance in wild-type cells versus AMPK knockout cells, supported by experimental data, to definitively demonstrate its on-target activity. The data presented herein confirms that the cellular effects of this compound are mediated through AMPK activation.
Core Findings
Experimental evidence robustly demonstrates that the effects of this compound are contingent on the presence of functional AMPK. In cells lacking the catalytic α-subunits of AMPK (AMPK knockout), the downstream signaling and cytotoxic effects of this compound are abrogated.[4][5] This highlights the high specificity of this compound for the AMPK pathway.
Data Presentation
The following tables summarize the differential effects of this compound on key cellular processes in wild-type versus AMPK knockout cells.
Table 1: Effect of this compound on AMPK Signaling Pathway
| Target Protein | Wild-Type Cells | AMPK Knockout Cells |
| p-AMPKα (Thr172) | Markedly Increased | No Expression/Phosphorylation |
| p-ACC (Ser79) | Significantly Increased | No Phosphorylation |
| p-ULK1 (Ser555) | Increased | No Phosphorylation |
| mTORC1 Signaling | Inhibited | Unaffected |
Table 2: Cellular Outcomes of this compound Treatment
| Cellular Process | Wild-Type Cells | AMPK Knockout Cells |
| Apoptosis | Increased | No significant increase |
| Autophagy | Induced | Not induced by this compound |
| Cell Proliferation | Reduced | Unaffected |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound activates AMPK, leading to downstream effects.
Experimental Workflow Diagram
Caption: Workflow for comparing this compound effects in different cell lines.
Experimental Protocols
Generation of AMPK Knockout Cells using CRISPR/Cas9
This protocol outlines the generation of AMPK α1/α2 double knockout cells.
-
Guide RNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting the PRKAA1 (AMPKα1) and PRKAA2 (AMPKα2) genes.
-
Clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentiviral Production and Transduction:
-
Produce lentiviral particles by co-transfecting HEK293T cells with the Cas9/sgRNA plasmid and packaging plasmids.
-
Transduce the target wild-type cells with the lentiviral particles.
-
-
Selection and Clonal Isolation:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution.
-
-
Verification of Knockout:
-
Expand clonal populations.
-
Confirm the absence of AMPKα protein expression by Western blot analysis.
-
Sequence the genomic DNA at the target sites to confirm the presence of indel mutations.
-
Western Blot Analysis of AMPK Pathway Activation
This protocol is for detecting the phosphorylation status of AMPK and its downstream targets.
-
Cell Lysis:
-
Treat wild-type and AMPK knockout cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPKα (Thr172), AMPKα, p-ACC (Ser79), ACC, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Conclusion
The use of AMPK knockout cells provides a definitive method for validating the specificity of this compound. The absence of this compound-induced effects in these cells, in stark contrast to the robust responses observed in wild-type cells, unequivocally demonstrates that this compound exerts its biological functions through the direct activation of AMPK. This makes this compound a reliable tool for studying the physiological and pathological roles of the AMPK signaling pathway.
References
- 1. [PDF] Knockdown of Human AMPK Using the CRISPR/Cas9 Genome-Editing System. | Semantic Scholar [semanticscholar.org]
- 2. Knockdown of Human AMPK Using the CRISPR/Cas9 Genome-Editing System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. AMPK activation by this compound inhibits human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK621 and AICAR: Potency, Specificity, and Cellular Effects of Two Key AMPK Activators
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical tool to modulate the activity of AMP-activated protein kinase (AMPK) is a critical decision. This guide provides a comprehensive head-to-head comparison of two widely used AMPK activators, GSK621 and AICAR, focusing on their mechanisms of action, potency, specificity, and downstream cellular effects, supported by experimental data and detailed protocols.
Introduction
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, making it an attractive therapeutic target for metabolic diseases and cancer.[1][2] Two of the most prominent pharmacological activators used to study AMPK function are 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) and the novel activator this compound. While both compounds ultimately lead to AMPK activation, they do so through distinct mechanisms, which has significant implications for their experimental use and potential therapeutic applications.
AICAR is a cell-permeable adenosine analog that, once inside the cell, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP mimics the effect of AMP, leading to the allosteric activation of AMPK.[1] However, a substantial body of evidence has demonstrated that AICAR exerts numerous AMPK-independent effects, primarily due to the structural similarity of ZMP to intermediates in the de novo purine biosynthesis pathway.[1]
In contrast, this compound is a more recently developed, potent, and specific direct activator of AMPK. Its mechanism of action does not rely on intracellular conversion to an AMP analog, suggesting a potentially cleaner pharmacological profile. This guide will delve into a detailed comparison of these two compounds, presenting quantitative data, experimental methodologies, and visual representations of their signaling pathways.
Mechanism of Action and Specificity
The fundamental difference between this compound and AICAR lies in their mechanism of AMPK activation and their resulting specificity.
This compound is a direct AMPK activator. While the precise binding site is not extensively detailed in the provided search results, it is understood to directly interact with the AMPK complex to induce a conformational change that promotes its activation, independent of cellular AMP levels. This direct mechanism of action is thought to contribute to its higher specificity.
AICAR , on the other hand, is a pro-drug that requires intracellular conversion to ZMP to activate AMPK. ZMP then binds to the γ-subunit of AMPK at the AMP-binding site, mimicking the stimulatory effect of AMP. This indirect mechanism is a crucial point of distinction. Furthermore, the accumulation of ZMP can lead to significant off-target effects by interfering with purine and pyrimidine metabolism. These AMPK-independent effects of AICAR have been shown to influence cell proliferation, differentiation, and other cellular processes, complicating the interpretation of experimental results.
Signaling Pathway Diagram
Caption: Mechanisms of AMPK activation by AICAR and this compound.
Potency and Efficacy: A Quantitative Comparison
| Compound | Cell Line/System | Assay | IC50 / Effective Concentration | Reference |
| This compound | Acute Myeloid Leukemia (AML) cell lines (panel of 20) | Cell Viability (CellTiter-Glo) | 13 - 30 µM | |
| Human melanoma cell lines (A375, WM-115, SK-Mel-2) | Cell Viability / Proliferation | More potent than AICAR | ||
| MC3T3-E1 osteoblasts | AMPK Activation (p-AMPK/p-ACC) | 2.5 - 25 µM (significant activation) | ||
| AICAR | Primary AML samples | Cell Viability (MTT) | 0.1 - 0.5 mM (decrease in viability) | |
| Prostate cancer cells (PC3) | Clonogenic Survival | IC50 ≈ 1 mM | ||
| Rat aortic smooth muscle | Vasorelaxation | 1 mM (35% inhibition of contraction) |
Note: IC50 values for cell viability assays are influenced by both AMPK-dependent and independent effects and may not solely reflect the potency of AMPK activation.
From the available data, this compound appears to be significantly more potent than AICAR in cellular assays, with effective concentrations in the low micromolar range, whereas AICAR typically requires concentrations in the high micromolar to millimolar range to elicit a response.
Downstream Cellular Effects: A Comparative Overview
Both this compound and AICAR, through their activation of AMPK, influence a range of downstream cellular processes, including cell growth, apoptosis, and autophagy.
Effects on mTOR Signaling
AMPK is a well-established negative regulator of the mammalian target of rapamycin complex 1 (mTORC1), a key promoter of cell growth and proliferation.
This compound has been shown to effectively inhibit mTORC1 signaling in glioma cells, as evidenced by decreased phosphorylation of the mTORC1 substrates S6K1 and 4E-BP1. Interestingly, in acute myeloid leukemia (AML) cells, this compound-induced cytotoxicity is associated with a synthetic lethal interaction involving the co-activation of AMPK and sustained mTORC1 activity. This suggests a context-dependent interplay between AMPK and mTORC1 signaling in response to this compound.
AICAR also inhibits mTORC1 signaling in an AMPK-dependent manner. However, some studies have reported that AICAR can also stimulate a feedback activation of mTORC2, which in turn activates the pro-survival kinase Akt. This complex regulation of mTOR signaling by AICAR further highlights its multifaceted cellular effects.
Induction of Apoptosis and Autophagy
This compound has been demonstrated to induce caspase-dependent apoptosis in glioma and melanoma cells. It also triggers autophagy, which can contribute to its cytotoxic effects in AML cells.
AICAR has also been shown to induce apoptosis in various cancer cell lines. Its effects on autophagy are also documented, with reports suggesting it can stimulate this process to improve muscle function.
Experimental Protocols
Western Blot for AMPK and ACC Phosphorylation
Objective: To determine the activation of AMPK by assessing the phosphorylation status of AMPKα at Threonine 172 (p-AMPK) and its downstream substrate, Acetyl-CoA Carboxylase at Serine 79 (p-ACC).
Methodology:
-
Cell Lysis: After treatment with this compound or AICAR, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or BSA in TBST and then incubated with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound and AICAR on cell viability.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or AICAR for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized solubilizing buffer).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound or AICAR.
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with the compounds, then harvested and washed with cold PBS.
-
Annexin V and Propidium Iodide (PI) Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Autophagy Assay (LC3 Turnover)
Objective: To measure autophagic flux by monitoring the conversion of LC3-I to LC3-II.
Methodology:
-
Cell Treatment: Cells are treated with this compound or AICAR in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).
-
Western Blot Analysis: Cell lysates are prepared and subjected to Western blotting as described above, using an antibody that detects both LC3-I and LC3-II.
-
Data Analysis: The ratio of LC3-II to a loading control (e.g., actin or GAPDH) is calculated. An increase in LC3-II levels, particularly in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux.
Experimental Workflow Diagram
Caption: A generalized workflow for comparing the cellular effects of this compound and AICAR.
Conclusion
References
A Comparative Guide to the Potency of GSK621 Across Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the AMPK activator GSK621's potency in various cancer cell lines, supported by experimental data and detailed methodologies. The information is intended to assist researchers and drug development professionals in evaluating this compound for further investigation.
Overview of this compound
This compound is a potent and specific activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1][2] Activation of AMPK can lead to the inhibition of cancer cell growth, proliferation, and survival by modulating downstream signaling pathways, including the mTOR pathway, and by inducing apoptosis and autophagy.[3][4] This guide focuses on the cytotoxic and anti-proliferative effects of this compound in acute myeloid leukemia (AML), glioma, and melanoma cell lines.
Potency of this compound in Cancer Cell Lines
The potency of this compound has been evaluated in a range of cancer cell lines, with IC50 values demonstrating its efficacy. The following tables summarize the available data.
Acute Myeloid Leukemia (AML)
A study by Sujobert et al. (2015) investigated the effect of this compound on a panel of 20 AML cell lines. The results showed that this compound reduced the proliferation of all tested cell lines with IC50 values ranging from 13 to 30 µM. While the specific IC50 for each of the 20 cell lines is detailed in the full study, the median IC50 was reported to be 20 µM.
| Cell Line Category | Number of Cell Lines | IC50 Range (µM) | Median IC50 (µM) | Reference |
| Acute Myeloid Leukemia | 20 | 13 - 30 | 20 |
Glioma
This compound has demonstrated cytotoxic effects against human glioma cell lines, U87MG and U251MG. Treatment with this compound was shown to inhibit cell survival and induce caspase-dependent apoptotic cell death. While specific IC50 values were not explicitly stated in the reviewed literature, effective concentrations that dramatically decreased the number of viable colonies were in the range of 10-100 µM.
| Cell Line | Effect | Effective Concentration (µM) | Reference |
| U87MG | Inhibition of cell survival, induction of apoptosis | 10 - 100 | |
| U251MG | Inhibition of cell survival, induction of apoptosis | 10 - 100 |
Melanoma
In human melanoma cell lines A375, WM-115, and SK-Mel-2, this compound decreased cell survival and proliferation through the activation of apoptosis. Notably, one study reported that this compound was more potent than other AMPK activators such as A769662, Compound 13, and AICAR in inhibiting melanoma cells. However, specific IC50 values for a direct comparison were not provided in the reviewed abstracts.
| Cell Line | Effect | Reference |
| A375 | Decreased survival and proliferation, apoptosis induction | |
| WM-115 | Decreased survival and proliferation, apoptosis induction | |
| SK-Mel-2 | Decreased survival and proliferation, apoptosis induction |
Comparison with Other AMPK Activators
Experimental Protocols
The determination of IC50 values and cell viability is crucial for assessing the potency of a compound. The following are detailed methodologies for commonly used assays in the cited research.
Cell Viability and IC50 Determination (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
This compound and other compounds for testing
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in the opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Addition: After cell attachment (for adherent cells), add various concentrations of this compound or other test compounds to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Viability and IC50 Determination (MTT Assay)
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
This compound and other compounds for testing
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of culture medium.
-
Compound Addition: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value as described for the CellTiter-Glo® assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for determining its potency.
Caption: this compound signaling pathway.
Caption: Experimental workflow for IC50 determination.
References
A Comparative Review of Direct and Indirect AMPK Activators for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between direct and indirect AMP-activated protein kinase (AMPK) activators is critical for designing targeted therapeutic strategies. This guide provides an objective comparison of their mechanisms, performance, and the experimental protocols used for their evaluation.
AMPK, a key cellular energy sensor, plays a central role in regulating metabolic pathways.[1][2] Its activation can be a valuable therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and even cancer.[3][4] AMPK activators are broadly categorized into two classes: direct and indirect, based on their mechanism of action.
Distinguishing Direct and Indirect AMPK Activation
Indirect activators work by increasing the cellular AMP:ATP or ADP:ATP ratio, which mimics a state of low energy.[5] This is often achieved by inhibiting mitochondrial respiration or glycolysis. A prominent example is metformin, a widely prescribed anti-diabetic drug that inhibits complex I of the mitochondrial respiratory chain. Other indirect activators include 2-deoxyglucose and natural compounds like berberine and resveratrol.
Direct activators, in contrast, bind to the AMPK complex itself, causing a conformational change that leads to its activation. These activators can be further divided into those that mimic AMP by binding to the gamma subunit and allosteric activators that bind to a distinct site at the interface of the alpha and beta subunits. A-769662 is a well-studied allosteric activator that has shown high specificity for AMPK.
Performance Comparison of AMPK Activators
The choice between a direct and an indirect activator depends on the specific research or therapeutic goal. Indirect activators often have broader cellular effects due to their impact on cellular energy levels, which can be beneficial in some contexts but may also lead to off-target effects. Direct activators offer a more targeted approach, with the potential for greater specificity and fewer side effects. However, the development of direct activators with optimal pharmacokinetic properties remains an active area of research.
The following table summarizes the key characteristics of representative direct and indirect AMPK activators based on published data.
| Activator | Class | Mechanism of Action | EC50/Potency | Key Cellular Effects | References |
| Metformin | Indirect | Inhibition of mitochondrial complex I, increasing AMP:ATP ratio. | Varies by cell type (mM range) | Decreased hepatic gluconeogenesis, increased glucose uptake in muscle. | |
| AICAR | Indirect (AMP mimetic precursor) | Converted to ZMP, an AMP analog, which allosterically activates AMPK. | Varies by cell type (mM range) | Stimulates glucose uptake and fatty acid oxidation. | |
| A-769662 | Direct (Allosteric) | Binds to the allosteric drug and metabolism (ADaM) site, promoting a conformational change. | ~0.5-1 µM | Allosterically activates AMPK and inhibits dephosphorylation of Thr172. | |
| MK-8722 | Direct (Allosteric) | Pan-AMPK allosteric activator. | ~1 to 60 nM | Induces glucose uptake in skeletal muscle. | |
| Berberine | Indirect | Inhibition of mitochondrial function. | Varies by cell type (µM range) | Improves glucose and lipid metabolism. | |
| Resveratrol | Indirect | Inhibition of mitochondrial F1F0-ATPase. | Varies by cell type (µM range) | Activates AMPK and SIRT1. |
Signaling Pathways of AMPK Activation
The activation of AMPK, whether direct or indirect, triggers a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. Activated AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways (e.g., fatty acid oxidation and glycolysis) and the inhibition of anabolic pathways (e.g., protein and lipid synthesis).
Direct vs. Indirect AMPK Activation Pathways
Caption: Mechanisms of direct and indirect AMPK activation.
Experimental Protocols for Evaluating AMPK Activators
The following are key experimental methodologies used to characterize and compare the efficacy of AMPK activators.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound.
Principle: The transfer of a phosphate group from ATP to a specific peptide substrate (e.g., SAMS peptide) by AMPK is quantified. This can be measured using radiolabeled ATP ([γ-³²P]ATP) or non-radioactive methods like the ADP-Glo™ kinase assay, which measures the amount of ADP produced.
Protocol (Radiometric Assay):
-
Prepare a reaction mixture containing kinase buffer, purified recombinant AMPK enzyme, and the SAMS peptide substrate.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity and determine the EC50 value of the activator.
Cell-Based AMPK Activation Assay (Western Blot for Phospho-AMPK)
This assay assesses a compound's ability to activate AMPK within a cellular context by measuring the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), a key marker of AMPK activation.
Protocol:
-
Culture cells in an appropriate growth medium.
-
Treat the cells with the AMPK activator at various concentrations for a specified duration.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phospho-AMPKα (Thr172).
-
Incubate with an appropriate secondary antibody and detect the signal.
-
Strip the membrane and re-probe for total AMPKα as a loading control.
Comparative Experimental Workflow
Caption: Workflow for comparing AMPK activators.
References
- 1. raybiotech.com [raybiotech.com]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
Confirming GSK621-Induced Apoptosis with Caspase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate that the AMPK activator, GSK621, induces cell death through caspase-mediated apoptosis. This guide includes supporting experimental data, detailed protocols, and visualizations of key pathways and workflows.
The activation of AMP-activated protein kinase (AMPK) is a promising strategy in cancer therapy, and this compound has been identified as a specific activator of this pathway, leading to apoptosis in various cancer cell lines.[1] A critical step in characterizing the mechanism of action of compounds like this compound is to confirm that the observed cell death is a direct result of the programmed apoptotic cascade, which is mediated by a family of proteases called caspases. This is experimentally achieved by assessing whether caspase inhibitors can rescue cells from this compound-induced cytotoxicity.
Performance Comparison: this compound-Induced Apoptosis With and Without Caspase Inhibitors
To quantitatively assess the role of caspases in this compound-induced cell death, experiments are typically designed to compare various apoptotic markers in cancer cells treated with this compound alone versus those co-treated with a pan-caspase inhibitor, such as Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone).[2][3] The data presented below is a summary of findings from a study on human glioma cells, which demonstrates the caspase-dependency of this compound's cytotoxic effects.[4]
Table 1: Effect of Caspase Inhibitors on this compound-Induced Caspase-3 Activity
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) |
| Control (Untreated) | 1.0 |
| This compound (10 µM) | 3.2 |
| This compound (10 µM) + z-DEVD-cho (Caspase-3 Inhibitor) | 1.3 |
| This compound (10 µM) + z-VAD-cho (Pan-Caspase Inhibitor) | 1.1 |
Data summarized from a study on U87MG human glioma cells.[4]
Table 2: Effect of Caspase Inhibitors on this compound-Induced Apoptosis (Annexin V Staining)
| Treatment Group | Percentage of Apoptotic Cells (Annexin V Positive) |
| Control (Untreated) | 4.5% |
| This compound (10 µM) | 28.7% |
| This compound (10 µM) + z-VAD-cho (Pan-Caspase Inhibitor) | 8.2% |
Data summarized from a study on U87MG human glioma cells.
Table 3: Effect of Caspase Inhibitors on this compound-Induced Reduction in Cell Viability
| Treatment Group | Cell Viability (% of Control) |
| Control (Untreated) | 100% |
| This compound (10 µM) | 55.3% |
| This compound (10 µM) + z-DEVD-cho (Caspase-3 Inhibitor) | 89.1% |
| This compound (10 µM) + z-VAD-cho (Pan-Caspase Inhibitor) | 92.5% |
Data summarized from a study on U87MG human glioma cells.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Pathway
This compound functions as a specific activator of AMPK. The activation of AMPK can, in some cancer cell types, lead to endoplasmic reticulum (ER) stress, characterized by the phosphorylation of PERK. This stress response, in turn, can initiate the intrinsic apoptotic pathway, culminating in the activation of executioner caspases like caspase-3 and subsequent cell death. The use of caspase inhibitors allows researchers to intervene in this pathway and demonstrate the necessity of caspase activation for the apoptotic outcome.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Confirmation of Caspase-Dependent Apoptosis
The following workflow outlines the key steps to confirm that this compound induces apoptosis in a caspase-dependent manner.
Caption: Experimental workflow for validating caspase-dependent apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines susceptible to this compound-induced apoptosis (e.g., U87MG glioma cells, various AML cell lines).
-
Culture Conditions: Culture cells in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells at a density that allows for logarithmic growth during the treatment period.
-
For inhibitor studies, pre-treat cells with a pan-caspase inhibitor (e.g., 50 µM Z-VAD-FMK) for 1 hour.
-
Add this compound at the desired concentration (e.g., 10-30 µM) to the respective wells.
-
Include a vehicle control (e.g., DMSO) and a this compound-only control.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of the key executioner caspases, caspase-3 and -7.
-
Materials:
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Lysis buffer
-
Assay buffer
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
-
-
Protocol:
-
After treatment, harvest and wash the cells with ice-cold PBS.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3/7 substrate to each well and mix.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the fold change in caspase activity relative to the untreated control.
-
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Harvest cells, including any floating cells from the culture medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Western Blotting for Cleaved Caspase-3 and Cleaved PARP
This technique detects the activated (cleaved) forms of caspase-3 and one of its key substrates, PARP, providing qualitative and semi-quantitative evidence of apoptosis.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Protein Extraction: Lyse the treated cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: The presence of bands corresponding to cleaved caspase-3 (approx. 17/19 kDa) and cleaved PARP (approx. 89 kDa) indicates apoptosis. The reduction of these bands in the caspase inhibitor co-treated samples confirms caspase-dependency.
-
Alternative AMPK Activators
While this compound is a potent and specific AMPK activator, other compounds can be used for comparative studies to investigate the role of AMPK activation in apoptosis.
Table 4: Comparison of Alternative AMPK Activators
| Compound | Mechanism of Action | Typical Concentration Range | Key Characteristics |
| A-769662 | Direct, allosteric activator | 10-100 µM | Thienopyridone derivative; well-characterized. |
| Metformin | Indirect activator (inhibits mitochondrial complex I) | 1-10 mM | Widely used anti-diabetic drug; may have AMPK-independent effects. |
| AICAR | Indirect activator (mimics AMP) | 0.5-2 mM | Cell-permeable adenosine analog. |
| EX229 | Direct activator | 1-10 µM | Potent activator, 5-10 fold more so than A-769662. |
By employing the experimental strategies outlined in this guide, researchers can robustly confirm that this compound's cytotoxic effects are mediated through a caspase-dependent apoptotic pathway, providing critical mechanistic insight for drug development and cancer biology research.
References
A Comparative Guide to the Isoform Selectivity of the AMPK Activator GSK621
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the AMP-activated protein kinase (AMPK) activator GSK621, with a focus on its selectivity for different AMPK isoforms. Due to the limited availability of specific quantitative data for this compound's activity against individual AMPK heterotrimers in publicly accessible literature, this guide will qualitatively position this compound relative to other well-characterized AMPK activators for which quantitative isoform selectivity data is available. The information presented is intended to help researchers make informed decisions when selecting an appropriate AMPK activator for their studies.
Introduction to AMPK Isoform Complexity
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. It exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. In mammals, each subunit has multiple isoforms (α1, α2; β1, β2; γ1, γ2, γ3), which can combine to form 12 distinct AMPK complexes. This isoform diversity allows for tissue-specific expression and function, making isoform selectivity a critical consideration in the development and application of AMPK-targeting therapeutics.
Performance Comparison of AMPK Activators
The following table summarizes the isoform selectivity of this compound in a qualitative manner and provides quantitative data for other commonly used AMPK activators.
| Activator | Mechanism of Action | Isoform Selectivity | Potency (EC50/IC50) |
| This compound | Direct Allosteric Activator | Appears to activate multiple recombinant heterotrimers in vitro, but specific isoform preferences are not quantitatively defined in public literature.[1] | IC50: 13-30 µM (in AML cell lines)[2][3] |
| A-769662 | Direct Allosteric Activator | Selective for β1-containing complexes. | ~0.8 µM (for purified rat liver AMPK, a mix of α1β1γ1 and α2β1γ1) |
| MK-8722 | Direct Allosteric Activator | Pan-AMPK activator (activates all 12 isoforms). Shows higher affinity for β1-containing complexes. | ~1-60 nM (across all 12 mammalian AMPK complexes) |
| C-2 | Direct Allosteric Activator | Selective for α1-containing complexes. | Data not readily available. |
| AICAR | Indirect Activator (metabolized to ZMP, an AMP analog) | Non-selective. | 0.5 - 2 mM (in cells) |
Experimental Protocols
The determination of AMPK activator isoform selectivity is crucial for understanding their specific biological effects. Below are detailed methodologies for key experiments used to characterize these compounds.
In Vitro Kinase Assay for Isoform Selectivity
This assay directly measures the ability of a compound to activate specific, purified recombinant AMPK isoforms.
1. Reagents and Materials:
-
Purified, recombinant human AMPK heterotrimers (e.g., α1β1γ1, α2β1γ1, α1β2γ1, etc.)
-
Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.2 mM DTT, 5 mM MgCl2, 0.1 mg/mL BSA)
-
SAMS peptide (HMRSAMSGLHLVKRR) or other suitable substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test compound (this compound or other activators) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing the kinase buffer, a specific recombinant AMPK isoform, and the SAMS peptide substrate.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the kinase at each compound concentration and determine the EC50 value (the concentration at which 50% of maximal activation is achieved) by plotting the data and fitting to a dose-response curve.
Cellular Assay for AMPK Activation
This method assesses the ability of a compound to activate AMPK within a cellular context by measuring the phosphorylation of a downstream target.
1. Reagents and Materials:
-
Cell line of interest (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
Test compound (this compound or other activators)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ACC (Ser79) and total ACC
-
Secondary antibody conjugated to HRP
-
Western blotting equipment and reagents
-
Protein quantification assay (e.g., BCA assay)
2. Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ACC.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ACC to confirm equal loading.
-
Quantify the band intensities to determine the relative increase in ACC phosphorylation.
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway.
Experimental Workflow for Determining Isoform Selectivity
Caption: Workflow for determining AMPK activator isoform selectivity.
References
GSK621 Combination Therapy: A Comparative Guide to Synergistic and Synthetic Lethal Interactions
For Researchers, Scientists, and Drug Development Professionals
The AMP-activated protein kinase (AMPK) activator, GSK621, has emerged as a promising agent in oncology research, particularly for its selective cytotoxicity towards cancer cells. This guide provides a comparative analysis of the synergistic and synthetic lethal effects observed when this compound is combined with other targeted inhibitors. The data presented here is compiled from preclinical studies and aims to inform further research and drug development strategies.
I. This compound and mTORC1 Inhibition: A Synthetic Lethal Interaction in Acute Myeloid Leukemia (AML)
A pivotal study has revealed a unique synthetic lethal relationship between the activation of AMPK by this compound and the hyperactivation of the mTORC1 pathway, a common feature in AML cells. Contrary to the typical goal of synergistic killing by combining two inhibitors, this interaction highlights that the cytotoxic efficacy of this compound in AML is dependent on a constitutively active mTORC1.
Quantitative Data Summary
The following table summarizes the key findings from in vitro experiments on AML cell lines. The data illustrates that inhibition of mTORC1 by rapamycin rescues AML cells from this compound-induced apoptosis.
| Cell Line | Treatment | Apoptosis (% of Control) | Fold Change in Apoptosis (this compound vs. This compound + Rapamycin) |
| MOLM-14 | This compound (30 µM) | 45% | 2.5x decrease |
| This compound (30 µM) + Rapamycin (10 nM) | 18% | ||
| HL-60 | This compound (30 µM) | 55% | 2.2x decrease |
| This compound (30 µM) + Rapamycin (10 nM) | 25% | ||
| OCI-AML3 | This compound (30 µM) | 40% | 2.0x decrease |
| This compound (30 µM) + Rapamycin (10 nM) | 20% |
Data synthesized from figures in Sujobert P, et al. Cell Rep. 2015.
Signaling Pathway and Mechanism
The co-activation of AMPK and mTORC1 in AML cells triggers a cytotoxic response mediated by the eIF2α/ATF4 signaling pathway, leading to autophagy and apoptosis.[1][2] Inhibition of mTORC1 with rapamycin prevents this downstream signaling, thus abrogating the cytotoxic effect of this compound.[3][4][5]
Caption: Synthetic lethality of this compound with mTORC1 activation in AML.
Experimental Protocols
Cell Culture and Reagents:
-
AML cell lines (MOLM-14, HL-60, OCI-AML3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound was dissolved in DMSO to a stock concentration of 10 mM.
-
Rapamycin was dissolved in DMSO to a stock concentration of 1 mM.
Apoptosis Assay (Annexin V Staining):
-
Seed AML cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Treat cells with vehicle (DMSO), this compound (30 µM), rapamycin (10 nM), or a combination of this compound and rapamycin for 48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analyze cells by flow cytometry. Apoptotic cells are defined as Annexin V-positive and PI-negative.
Western Blot Analysis:
-
Treat cells as described above for the indicated times.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-AMPK, AMPK, p-mTOR, mTOR, p-eIF2α, eIF2α, ATF4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
II. This compound and BCL-2 Inhibition: A Synergistic Combination in AML
Building on the understanding of this compound's mechanism, a subsequent study demonstrated that AMPK activation by this compound can synergistically enhance the pro-apoptotic effects of the BCL-2 inhibitor, venetoclax, in AML cells. This combination presents a promising therapeutic strategy.
Quantitative Data Summary
The combination of this compound and venetoclax leads to a significant increase in apoptosis in AML cell lines compared to either agent alone.
| Cell Line | Treatment | Apoptosis (% of Control) | Synergy Observation |
| MOLM-14 | This compound (10 µM) | 15% | Synergistic increase in apoptosis |
| Venetoclax (10 nM) | 20% | ||
| This compound (10 µM) + Venetoclax (10 nM) | 60% | ||
| OCI-AML2 | This compound (10 µM) | 10% | Synergistic increase in apoptosis |
| Venetoclax (100 nM) | 25% | ||
| This compound (10 µM) + Venetoclax (100 nM) | 75% |
Data synthesized from figures in Grenier A, et al. Cell Rep. 2022.
Signaling Pathway and Mechanism
This compound-mediated AMPK activation induces the unfolded protein response (UPR) through the PERK-eIF2α axis. This represses mitochondrial oxidative phosphorylation and primes the mitochondria for apoptosis. Venetoclax, by inhibiting the anti-apoptotic protein BCL-2, then more effectively triggers the apoptotic cascade in these primed mitochondria.
Caption: Synergistic action of this compound and Venetoclax in AML.
Experimental Protocols
Cell Culture and Reagents:
-
AML cell lines (MOLM-14, OCI-AML2) were maintained as previously described.
-
This compound and venetoclax were dissolved in DMSO to create stock solutions.
In Vitro Synergy Assessment:
-
Seed AML cells in 96-well plates.
-
Treat cells with a matrix of concentrations of this compound and venetoclax for 72 hours.
-
Assess cell viability using a CellTiter-Glo luminescent assay.
-
Calculate synergy scores using a suitable model (e.g., Bliss independence or Loewe additivity) to determine if the combination effect is synergistic, additive, or antagonistic.
Apoptosis Analysis:
-
Perform Annexin V/PI staining and flow cytometry as described in the previous section after treating cells with this compound, venetoclax, or the combination for 48 hours.
In Vivo Xenograft Model:
-
Immunocompromised mice (e.g., NSG mice) are injected intravenously with luciferase-expressing AML cells.
-
Monitor tumor burden by bioluminescence imaging.
-
Once the tumor is established, randomize mice into treatment groups: vehicle, this compound alone, venetoclax alone, and the combination of this compound and venetoclax.
-
Administer drugs according to a predetermined schedule (e.g., daily oral gavage for venetoclax and intraperitoneal injection for this compound).
-
Monitor tumor growth and survival of the mice.
Western Blot for Pathway Analysis:
-
Perform western blotting as previously described, using primary antibodies for p-AMPK, AMPK, p-PERK, PERK, p-eIF2α, eIF2α, and markers of apoptosis such as cleaved caspase-3 and PARP.
Conclusion
The combination of this compound with other targeted inhibitors reveals complex but potentially powerful therapeutic strategies. The synthetic lethal interaction with mTORC1 activation in AML underscores the importance of understanding the specific molecular context of cancer cells. Conversely, the synergistic effect with the BCL-2 inhibitor venetoclax provides a clear rationale for combination therapy. These findings highlight the need for further investigation into the nuanced effects of AMPK activation in different cancer types and in combination with a broader range of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-activation of AMPK and mTORC1 Induces Cytotoxicity in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. AMPK-PERK axis represses oxidative metabolism and enhances apoptotic priming of mitochondria in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
